Heteroclitin C
Description
Properties
Molecular Formula |
C28H34O8 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(9R,10R,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+/t15-,16-,23+/m1/s1 |
InChI Key |
PZUDCPSZWPLXKT-WKYRDZLPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Uncharted Path: A Technical Guide to the Biosynthesis of Heteroclitin C in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin C, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, has garnered interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to its formation in plants remains largely unelucidated. This technical guide synthesizes the current understanding of dibenzocyclooctadiene lignan biosynthesis, drawing parallels from related pathways in the Schisandraceae family to propose a putative biosynthetic route for this compound. While specific quantitative data and detailed experimental protocols for this compound biosynthesis are not yet available in the scientific literature, this guide provides a comprehensive framework based on transcriptomic and metabolomic data from Kadsura and related species. We present a hypothetical pathway, identify candidate enzymes, and outline general experimental methodologies that can be adapted to fully characterize this complex biosynthetic network. This guide aims to serve as a foundational resource for researchers dedicated to unraveling the biosynthesis of this promising natural product, paving the way for future metabolic engineering and drug development efforts.
Introduction
Lignans are a diverse class of phenylpropanoid-derived natural products with a wide range of biological activities. Among these, dibenzocyclooctadiene lignans, characterized by a unique eight-membered ring, are prominently found in the Schisandraceae family, which includes the genus Kadsura. This compound, with the molecular formula C28H34O8, is a notable member of this class, isolated from the stems and roots of Kadsura heteroclita. While its chemical structure has been determined, the enzymatic steps that construct this complex molecule within the plant are not yet fully understood. This guide provides a detailed overview of the proposed biosynthetic pathway of this compound, based on the established general pathway of dibenzocyclooctadiene lignan biosynthesis and supported by recent transcriptomic and metabolomic studies on Kadsura and the closely related Schisandra genus.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of the key precursor, coniferyl alcohol. The pathway can be divided into three main stages:
-
Formation of the Lignan Scaffold: This stage involves the oxidative coupling of two coniferyl alcohol units and subsequent enzymatic modifications to form the dibenzylbutane lignan, matairesinol (B191791).
-
Formation of the Dibenzocyclooctadiene Ring: This crucial step involves an intramolecular oxidative coupling of matairesinol to form the characteristic eight-membered ring of the dibenzocyclooctadiene scaffold.
-
Tailoring Reactions: A series of hydroxylation, methylation, and acylation reactions modify the dibenzocyclooctadiene core to yield the final this compound molecule.
A visual representation of this proposed pathway is provided below.
In-Depth Technical Guide on Heteroclitin D: Spectroscopic Data, Experimental Protocols, and Biological Context
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: Initial inquiries for spectroscopic data on "Heteroclitin C" did not yield specific findings in the current body of scientific literature. Consequently, this technical guide focuses on the closely related and well-documented dibenzocyclooctadiene lignan, Heteroclitin D , also isolated from Kadsura heteroclita. This document provides a comprehensive overview of its spectroscopic data (NMR, MS), detailed experimental protocols for its isolation, and a visualization of its relevant biological signaling pathway.
Spectroscopic Data for Heteroclitin D
The structural elucidation of Heteroclitin D has been achieved through a combination of spectroscopic techniques. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESI-MS) has been utilized to determine the molecular formula and mass of Heteroclitin D.
| Ion | Observed m/z |
| [M+H]⁺ | 482.9 |
| [M+Na]⁺ | 505.2 |
| [M−C₅H₇O₂]⁺ | 383.2 |
| [2M+NH₃]⁺ | 981.9 |
| [2M+Na]⁺ | 987.0 |
Table 1: ESI-MS data for Heteroclitin D.
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are critical for determining the detailed chemical structure of Heteroclitin D. The following data were recorded in CDCl₃.
¹³C NMR Spectroscopic Data
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 148.9 |
| 2 | 111.8 |
| 3 | 151.7 |
| 4 | 122.0 |
| 5 | 134.4 |
| 6 | 40.5 |
| 7 | 29.8 |
| 8 | 170.8 |
| 9 | 78.4 |
| 10 | 125.1 |
| 11 | 103.0 |
| 12 | 151.7 |
| 13 | 118.8 |
| 14 | 140.2 |
| 1', 1'' | 166.2 |
| 2', 2'' | 128.6 |
| 3', 3'' | 138.0 |
| 4', 4'' | 20.6 |
| 5', 5'' | 15.8 |
| 1-OCH₃ | 60.9 |
| 2-OCH₃ | 56.0 |
| 13-OCH₃ | 61.2 |
| 14-OCH₃ | 61.2 |
Table 2: ¹³C NMR chemical shifts for Heteroclitin D.
¹H NMR Spectroscopic Data
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 6.55 | s | |
| H-6α | 2.85 | dd | 13.5, 5.0 |
| H-6β | 2.50 | d | 13.5 |
| H-7 | 2.05 | m | |
| H-9 | 5.75 | d | 10.0 |
| H-11 | 6.85 | s | |
| 1-OCH₃ | 3.90 | s | |
| 2-OCH₃ | 3.85 | s | |
| 13-OCH₃ | 3.75 | s | |
| 14-OCH₃ | 3.92 | s | |
| 7-CH₃ | 0.85 | d | 7.0 |
| Angeloyl-H-3' | 6.05 | 7.0, 1.5 | |
| Angeloyl-CH₃-4' | 1.95 | d | 7.0 |
| Angeloyl-CH₃-5' | 1.85 | s | 1.5 |
Table 3: ¹H NMR chemical shifts and coupling constants for Heteroclitin D.
Experimental Protocols
The isolation and purification of Heteroclitin D from Kadsura heteroclita involves several stages, from initial extraction to final chromatographic separation.
Plant Material and Extraction
-
Sample Preparation: Dry stems of Kadsurae Caulis (approximately 270 g) are pulverized.[1]
-
Extraction: The powdered plant material is extracted with 2700 mL of cyclohexane (B81311) for 30 minutes under sonication. This process is repeated three times.[1]
-
Concentration: The combined extracts are filtered and then evaporated to dryness using a rotary evaporator at 40 °C under reduced pressure to yield the crude extract.[1]
Chromatographic Purification
-
Flash Chromatography: The crude extract is subjected to normal-phase flash chromatography for separation.[1]
-
Recrystallization: The fractions containing Heteroclitin D are further purified by recrystallization from hot methanol (B129727) and water to achieve high purity.[1]
Biological Activity and Signaling Pathway
Lignans (B1203133) isolated from Kadsura heteroclita have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and antioxidant effects.[2] A key mechanism underlying the anti-inflammatory properties of many lignans is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
This diagram illustrates how lignans like Heteroclitin D can inhibit the IKK complex, preventing the degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ContaminantDB: 1H NMR Spectrum (CHEM022801) [contaminantdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Compounds from Kadsura Species with Reference to Heteroclitin C
Disclaimer: As of December 2025, specific in vitro studies detailing the anticancer activity, signaling pathways, and experimental protocols for Heteroclitin C are not available in the public domain. This technical guide therefore summarizes the available data on related compounds isolated from the Kadsura genus, particularly from Kadsura heteroclita, the plant source of this compound. This information provides a valuable starting point for researchers interested in the potential therapeutic properties of this class of compounds.
Introduction
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive lignans (B1203133) and triterpenoids.[1] Phytochemical investigations into various Kadsura species have led to the isolation of numerous compounds, with many exhibiting interesting biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[2][3][4] This guide collates the preliminary in vitro anticancer data available for compounds isolated from Kadsura plants, offering a consolidated view of their potential.
Data Presentation: Cytotoxic Activities
The following tables summarize the reported in vitro cytotoxic activities (IC50 values) of various compounds isolated from Kadsura species against a range of human cancer cell lines.
Table 1: Cytotoxicity of Triterpenoids from Kadsura heteroclita
| Compound | Cell Line | IC50 (µM) | Reference |
| Heteroclitalactone D | HL-60 | 6.76 | [5] |
| Changnanic acid | Bel-7402 | 100 | [6] |
| MCF-7 | 100 | [6] | |
| HL-60 | 50.51 | [6] | |
| Heteroclitalactone N | OVCAR | 16.2 - 36.4 | [7] |
| HT-29 | 16.2 - 36.4 | [7] | |
| A-549 | 16.2 - 36.4 | [7] |
Table 2: Cytotoxicity of Lignans from Kadsura Species
| Compound | Species | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Kadusurain A | K. coccinea | A549 | 1.05 - 12.56 | [8] | |
| HCT116 | 1.05 - 12.56 | [8] | |||
| HL-60 | 1.05 - 12.56 | [8] | |||
| HepG2 | 1.05 - 12.56 | [8] | |||
| Heilaohulignan C | K. coccinea | HepG-2 | 9.92 | [9] | |
| Unnamed Lignans (3, 6, 7) | K. angustifolia | HepG-2 | 13.04 - 21.93 | [10] | |
| HCT-116 | 13.04 - 21.93 | [10] | |||
| BGC-823 | 13.04 - 21.93 | [10] | |||
| Hela | 13.04 - 21.93 | [10] |
Experimental Protocols
The primary method cited for determining the in vitro cytotoxicity of the compounds listed above is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692). This formazan can be solubilized, and its concentration can be determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7, A549, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., a purified lignan (B3055560) or triterpenoid) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions of the test compound are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells. Control wells receive medium with the vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Mandatory Visualization
As specific signaling pathways for the anticancer activity of this compound or related compounds from Kadsura have not been elucidated, a generalized experimental workflow for the in vitro screening of natural products for anticancer properties is presented below.
Caption: Generalized workflow for in vitro anticancer screening of natural products.
Conclusion
While specific data on this compound is currently lacking, the preliminary in vitro studies on other lignans and triterpenoids from the Kadsura genus demonstrate cytotoxic activity against various cancer cell lines. These findings underscore the potential of this genus as a source of novel anticancer lead compounds. Further research is warranted to isolate and characterize this compound and to systematically evaluate its bioactivity and mechanism of action using established in vitro assays. The experimental workflow and protocols detailed in this guide provide a framework for such future investigations.
References
- 1. A review of the phytochemistry and pharmacology of Kadsura heteroclita, an important plant in Tujia ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Heteroclitin C: A Technical Guide to its Molecular Targets
For Immediate Release
Shanghai, China – December 11, 2025 – A comprehensive technical guide released today illuminates the potential therapeutic targets of Heteroclitin C, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita. This document, tailored for researchers, scientists, and drug development professionals, consolidates current understanding of the compound's biological activities and delves into the molecular pathways it modulates. The guide presents a compelling case for this compound as a promising candidate for further investigation in the development of novel therapeutics for cancer and inflammatory conditions.
This compound has demonstrated significant biological activity, notably in the realms of cytotoxicity against various cancer cell lines, as well as exhibiting anti-inflammatory and antioxidant properties. This guide provides a detailed examination of the molecular mechanisms that are likely to underpin these effects, offering a roadmap for future research and drug discovery initiatives.
Cytotoxic Activity and Potential Anti-Cancer Applications
This compound has shown potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism underlying this activity is believed to be the induction of apoptosis, or programmed cell death. The available data suggests that this compound may trigger the intrinsic apoptotic pathway.
Key Therapeutic Targets in Apoptosis:
-
Bcl-2 Family Proteins: This family of proteins plays a crucial role in regulating apoptosis. It is hypothesized that this compound may modulate the expression or activity of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family, thereby tipping the cellular balance towards cell death.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The alteration of the balance of Bcl-2 family proteins can lead to the formation of pores in the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway.
-
Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c initiates a cascade of enzymatic reactions involving a family of proteases called caspases. This culminates in the activation of executioner caspases, such as caspase-3, which are responsible for dismantling the cell.
The cytotoxic efficacy of this compound against several cancer cell lines is summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| BT474 | Human Breast Cancer | 4.7 |
| CHAGO | Human Undifferentiated Lung Cancer | 5.7 |
| HepG2 | Human Liver Cancer | 6.5 |
| Kato3 | Human Gastric Cancer | 5.3 |
| SW620 | Human Colorectal Adenocarcinoma | 5.6 |
Anti-Inflammatory Mechanisms
Chronic inflammation is a key driver of numerous diseases. Dibenzocyclooctadiene lignans (B1203133), including this compound, have been shown to possess significant anti-inflammatory properties. The primary mechanism of action is thought to be the inhibition of key pro-inflammatory signaling pathways.[1][2][3][4][5][6][7]
Potential Therapeutic Targets in Inflammation:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation. It is proposed that this compound can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines, chemokines, and enzymes.[1][2][3][4][6][7]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are also critical in mediating inflammatory responses. This compound may exert its anti-inflammatory effects by modulating the phosphorylation and activation of key kinases within these pathways.[1]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway: This pathway is involved in the signaling of numerous cytokines that drive inflammation. Inhibition of the JAK-STAT pathway is another potential mechanism for the anti-inflammatory action of this compound.[1]
Antioxidant and Cytoprotective Effects
Oxidative stress is implicated in the pathogenesis of a wide array of diseases. This compound and related lignans have demonstrated antioxidant properties, which are likely mediated through the activation of endogenous antioxidant defense systems.[1][2][3]
Key Therapeutic Target in Oxidative Stress Response:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. It is hypothesized that this compound can activate the Nrf2 pathway, leading to an enhanced cellular defense against oxidative stress.[1][3]
Visualizing the Pathways
To provide a clearer understanding of the complex signaling networks potentially modulated by this compound, the following diagrams illustrate the key pathways.
References
- 1. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN108348566A - ç¨äºæ²»çèèåç»´æèèå¥åº·çç»åç©ãæ¹æ³åè¯ç©ç»åç© - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Elucidating the Potential Mechanism of Action of Heteroclitin C: A-Hypothetical Framework
Disclaimer: As of the latest literature search, specific experimental data on the mechanism of action for Heteroclitin C is not publicly available. This document, therefore, presents a scientifically-grounded hypothesis based on the known biological activities of its chemical class, dibenzocyclooctadiene lignans (B1203133), and related compounds isolated from the Kadsura genus. The proposed signaling pathways, experimental protocols, and potential quantitative effects are extrapolated from studies on analogous compounds and should be considered as a directional guide for future research.
Introduction
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita[1][2]. While the bioactivity of many lignans from this genus has been explored, demonstrating anti-inflammatory, anti-HIV, and anticancer properties, the specific molecular mechanisms of this compound remain uncharacterized[3][4][5]. Lignans as a class are recognized for their potential in cancer therapy, often exerting their effects through the induction of apoptosis and modulation of critical cellular signaling pathways[6][7][8]. This guide posits a hypothetical mechanism of action for this compound, focusing on its potential as an anticancer agent that induces apoptosis through the intrinsic and extrinsic pathways, and modulates key oncogenic signaling cascades.
Hypothetical Mechanism of Action
We hypothesize that this compound exerts cytotoxic effects on cancer cells primarily through the induction of apoptosis, potentially mediated by the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways. This hypothesis is built upon the established activities of other dibenzocyclooctadiene lignans[6][9].
Core Hypotheses:
-
Induction of Apoptosis: this compound is proposed to trigger programmed cell death in cancer cells. This is likely achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: It is plausible that this compound causes an arrest at one of the cell cycle checkpoints, such as G0/G1 or G2/M, preventing cancer cell proliferation[9].
-
Modulation of Key Signaling Pathways: The pro-apoptotic effects of this compound are likely underpinned by its ability to inhibit pro-survival signaling pathways, such as PI3K/Akt/mTOR, and/or activate stress-related pathways like the MAPK/JNK cascade.
Proposed Signaling Pathways
Based on the known actions of similar lignans, this compound may influence the following signaling cascades:
It is hypothesized that this compound could initiate apoptosis through a two-pronged approach:
-
Intrinsic Pathway: By inducing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.
-
Extrinsic Pathway: By upregulating the expression of death receptors (e.g., Fas, TRAIL receptors), leading to the activation of caspase-8 and downstream effector caspases.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
The PI3K/Akt/mTOR pathway is a critical pro-survival pathway often dysregulated in cancer. We hypothesize that this compound may inhibit this pathway, thereby promoting apoptosis and inhibiting proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Quantitative Data (Hypothetical Framework)
While no specific quantitative data for this compound exists, research on analogous dibenzocyclooctadiene lignans allows for the postulation of expected outcomes. The following tables represent a framework for the types of data that would be generated to support the proposed mechanism of action.
Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Cancer | 5-20 |
| MCF-7 | Breast Cancer | 10-30 |
| HCT116 | Colon Cancer | 8-25 |
Table 2: Hypothetical Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Function | Expected Change in Expression |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-3 | Apoptosis Executioner | Increase |
| Cleaved PARP | Apoptosis Marker | Increase |
Table 3: Hypothetical Effect of this compound on Signaling Pathway Proteins
| Protein | Pathway | Expected Change in Phosphorylation |
|---|---|---|
| p-Akt (Ser473) | PI3K/Akt | Decrease |
| p-mTOR (Ser2448) | PI3K/Akt | Decrease |
| p-JNK (Thr183/Tyr185) | MAPK | Increase |
Proposed Experimental Protocols
To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments would be required.
-
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the IC₅₀ values.
-
Methodology:
-
Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5x10³ cells/well and allow to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value using non-linear regression analysis.
-
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cancer cells with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) will be determined.
-
-
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and signaling pathways.
-
Methodology:
-
Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin will be used as a loading control.
-
Conclusion and Future Directions
This document outlines a plausible, yet hypothetical, mechanism of action for this compound as a potential anticancer agent. The proposed framework, centered on the induction of apoptosis via modulation of the PI3K/Akt and MAPK signaling pathways, is derived from the established bioactivities of its chemical congeners. To substantiate this hypothesis, rigorous experimental validation as detailed in the proposed protocols is imperative. Future research should also focus on in vivo studies using xenograft models to assess the therapeutic potential of this compound in a physiological context. Furthermore, target identification studies would be crucial to pinpoint the direct molecular targets of this compound, thereby fully elucidating its mechanism of action and paving the way for its potential development as a novel cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acgpubs.org [acgpubs.org]
- 3. A review of the phytochemistry and pharmacology of Kadsura heteroclita, an important plant in Tujia ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flaxseed and its lignan and oil components: can they play a role in reducing the risk of and improving the treatment of breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of dibenzocyclooctadiene lignans isolated from Schisandra chinensis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Crude Kadsura heteroclita Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsura heteroclita (Roxb.) Craib, a plant with a history of use in traditional medicine, has garnered scientific interest for its diverse pharmacological activities, primarily attributed to its rich content of lignans (B1203133) and triterpenoids. This technical guide provides a comprehensive overview of the current toxicological data available for crude extracts of K. heteroclita. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this botanical extract for potential therapeutic applications. This document summarizes key findings from acute and in vitro toxicity studies, details relevant experimental protocols, and visualizes associated cellular pathways. While the available data suggests a generally low toxicity profile within therapeutic ranges, this guide also highlights the need for further comprehensive toxicological evaluation, particularly in the areas of sub-acute, chronic, and genetic toxicity.
Introduction
Kadsura heteroclita, a member of the Schisandraceae family, is traditionally used for treating conditions such as rheumatoid arthritis and hepatitis. The therapeutic potential of its extracts is linked to a wide array of bioactive compounds, including lignans and triterpenoids, which have demonstrated anti-inflammatory, hepatoprotective, and anti-cancer properties in preclinical studies. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This guide consolidates the existing toxicological data for crude extracts of K. heteroclita to facilitate a comprehensive safety assessment.
Acute Oral Toxicity
An acute oral toxicity study of an ethanol (B145695) extract of Kadsura heteroclita stem was conducted in mice to determine its maximum tolerated dose (MTD).
Data Presentation
| Parameter | Value | Species | Sex | Reference |
| Maximum Tolerated Dose (MTD) | 26 g/kg | Mice | Male & Female | [1] |
Experimental Protocols
Methodology for Maximum Tolerated Dose (MTD) Determination [1]
-
Test System: Mice (sex not specified in detail, but mentioned as "both sexes").
-
Test Substance: Ethanol extract of Kadsura heteroclita stem (KHS).
-
Administration Route: Oral gavage.
-
Dosage: The specific dosing regimen leading to the MTD is not detailed in the available literature, but the final MTD was determined to be 26 g/kg.
-
Observation Period: Not specified.
-
Endpoint: The highest dose that does not cause mortality or significant clinical signs of toxicity.
Cytotoxicity
Several studies have investigated the in vitro cytotoxic activity of crude extracts and isolated triterpenoids from Kadsura heteroclita against various human tumor cell lines.
Data Presentation
| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |
| Heteroclitalactone D | HL-60 | 6.76 | [2] |
| Triterpenoids (unspecified) | Bel-7402 | Moderate Activity | [2] |
| Triterpenoids (unspecified) | BGC-823 | Moderate Activity | [2] |
| Triterpenoids (unspecified) | MCF-7 | Moderate Activity | [2] |
| Longipedlactone A | Hep-G2 | Significantly Cytotoxic | [3] |
| Longipedlactone F | Hep-G2 | Significantly Cytotoxic | [3] |
| Longipedlactone A | Bel-7402 | Significantly Cytotoxic | [3] |
| Longipedlactone F | Bel-7402 | Significantly Cytotoxic | [3] |
Experimental Protocols
Methodology for In Vitro Cytotoxicity Assay (MTT Assay) [3]
-
Cell Lines: Human tumor cell lines (e.g., Hep-G2, Bel-7402).
-
Test Substance: Isolated triterpenoids from Kadsura heteroclita.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compounds.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Endpoint: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test substance that inhibits cell growth by 50% compared to the untreated control.
Organ-Specific Toxicity
While comprehensive organ-specific toxicity studies are limited, a study on the hepatoprotective effects of Kadsura heteroclita stem ethanol extract provides insights into its interaction with the liver, particularly in a chemically-induced injury model.
Hepatoprotective Effects Against Carbon Tetrachloride (CCl₄)-Induced Injury
An ethanol extract of Kadsura heteroclita stem (KHS) has been shown to protect against CCl₄-induced liver injury in mice. The protective mechanism appears to involve the suppression of oxidative stress, inflammation, and apoptosis.[1]
Experimental Protocols
Methodology for CCl₄-Induced Liver Injury Model in Mice [1]
-
Test System: Mice.
-
Inducing Agent: 25% Carbon tetrachloride (CCl₄) in olive oil, administered via intraperitoneal injection twice a week.
-
Test Substance: Kadsura heteroclita stem ethanol extract (KHS).
-
Treatment Groups:
-
Normal Control (ultrapure water)
-
Model Control (CCl₄ + ultrapure water)
-
Positive Control (CCl₄ + bifendate (B1666993) at 30 mg/kg/day)
-
KHS Treatment Groups (CCl₄ + KHS at 100, 200, and 400 mg/kg/day)
-
-
Treatment Duration: 4 weeks.
-
Parameters Assessed:
-
Serum Biomarkers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities.
-
Organ Weights: Liver, spleen, and thymus.
-
Histopathology: Liver sections examined for inflammation, fibrosis, necrosis, and apoptosis.
-
Western Blot Analysis: Expression of apoptotic proteins Bax and Bcl-2 in liver tissue.
-
Signaling Pathways
Based on the hepatoprotective study, a potential signaling pathway involved in the protective effects of Kadsura heteroclita extract against CCl₄-induced apoptosis has been proposed.
Caption: Proposed mechanism of KHS hepatoprotection.
Experimental Workflows
The following diagram illustrates the general workflow for a sub-acute oral toxicity study, which is a critical next step for evaluating the safety of K. heteroclita extracts.
Caption: General workflow for a sub-acute oral toxicity study.
Discussion and Future Directions
The available toxicological data on crude extracts of Kadsura heteroclita is preliminary. The high MTD in an acute toxicity study in mice suggests a low potential for acute toxicity. In vitro studies have demonstrated cytotoxic effects of some isolated triterpenoids against cancer cell lines, which warrants further investigation for potential anti-cancer applications, but also careful consideration of selectivity.
A significant gap in the toxicological profile of K. heteroclita extracts is the lack of publicly available, detailed data from sub-acute and chronic toxicity studies. While a review article mentions a study on the "pharmacological long toxicity safety of extracts of Kadsura heteroclita on rats," the primary data from this study is not readily accessible. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying potential target organs for toxicity following repeated exposure.
Furthermore, there is no available information on the genotoxicity, reproductive toxicity, or developmental toxicity of K. heteroclita extracts. These are critical endpoints in a comprehensive safety assessment for any potential therapeutic agent.
Therefore, future research should prioritize:
-
Conducting comprehensive sub-acute (28-day) and sub-chronic (90-day) oral toxicity studies in a rodent model, following international guidelines (e.g., OECD).
-
Evaluating the genotoxic potential of the extracts using a standard battery of tests (e.g., Ames test, in vitro and in vivo micronucleus assays).
-
Investigating the reproductive and developmental toxicity to assess the safety of the extracts for use in populations of reproductive age.
Conclusion
Crude extracts of Kadsura heteroclita demonstrate a low acute toxicity profile. However, the current body of toxicological data is insufficient for a complete safety assessment for drug development purposes. This technical guide highlights the existing data and underscores the critical need for further, more detailed toxicological studies to fully characterize the safety profile of this promising medicinal plant. Researchers and drug development professionals should proceed with caution and prioritize the generation of comprehensive toxicity data before advancing K. heteroclita extracts into clinical development.
References
- 1. [Research progress on chemical constituents from Kadsura genus and its pharmacological activities and clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Acute and subchronic (28-day) oral toxicity study in rats fed with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lignans from Kadsurae Caulis
Audience: Researchers, scientists, and drug development professionals.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and purity determination of Heteroclitin D. The separation is achieved on a C18 stationary phase with a methanol-water mobile phase. The components are separated based on their hydrophobicity, and the concentration is determined by measuring the absorbance at a specific wavelength.
Instrumentation and Materials
2.1. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Ultrasonic bath
-
Rotary evaporator
-
Analytical balance
-
pH meter
-
Filtration assembly
2.2. Chemicals and Reagents
-
Methanol (B129727) (HPLC grade)
-
Water (Ultrapure or HPLC grade)
-
Cyclohexane (B81311) (Analytical grade)
-
Heteroclitin D reference standard (Purity ≥ 99%)
2.3. Consumables
-
C18 analytical column (e.g., Dikma-Diamonsil C18, 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
HPLC vials
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of Heteroclitin D.
| Parameter | Condition |
| Column | Dikma-Diamonsil C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol : Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 220 nm[1] |
| Injection Volume | 20 µL[1] |
| Run Time | Approximately 30 minutes |
Experimental Protocols
4.1. Preparation of Standard Solution
-
Accurately weigh a suitable amount of Heteroclitin D reference standard.
-
Dissolve the standard in methanol to obtain a stock solution with a known concentration of approximately 100 µg/mL.[1]
-
Serially dilute the stock solution with methanol to prepare a series of calibration standards, if quantitative analysis is required.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials before injection.
4.2. Sample Preparation from Kadsurae Caulis This protocol describes the extraction of lignans (B1203133) from the dried stems of Kadsurae interior (Kadsurae Caulis).
-
Pulverize the dried Kadsurae Caulis material.
-
Weigh approximately 270 g of the pulverized material and place it in a suitable vessel.
-
Add 2700 mL of cyclohexane and perform sonication for 30 minutes at 40 °C.[2]
-
Repeat the extraction process three times.
-
Combine the extracts and filter to remove solid plant material.
-
Evaporate the solvent from the combined filtrate to dryness using a rotary evaporator at 40 °C under reduced pressure to obtain the crude extract.[2]
-
For HPLC analysis, accurately weigh a portion of the crude extract and dissolve it in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The HPLC method was utilized to determine the purity of Heteroclitin D after isolation and purification.
| Compound | Purity (%) | Analytical Method |
| Heteroclitin D | 99.4[1] | HPLC-DAD[1] |
Note: The purity was determined by HPLC with a diode array detector. The purity angle was found to be less than the purity threshold, indicating the peak was pure.[1]
Method Adaptation for Heteroclitin C
While the provided method is for Heteroclitin D, it can be adapted for this compound. The following aspects should be considered for optimization:
-
Detection Wavelength: Determine the UV absorption maximum (λmax) for this compound and set the detector to this wavelength for optimal sensitivity.
-
Mobile Phase Composition: The ratio of methanol to water may need to be adjusted to achieve adequate retention and resolution of this compound from other components. A gradient elution might be necessary if the sample is complex.
-
Method Validation: A full method validation according to ICH guidelines should be performed for this compound, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Experimental Workflow Diagram
References
Application Note: High-Purity Separation of Heteroclitin C using Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heteroclitin C is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita[1]. Lignans (B1203133) from this plant family, including various Heteroclitin analogues, have demonstrated a range of biological activities, including anti-HIV and cytotoxic effects[2][3]. The purification of these compounds is crucial for further pharmacological studies and drug development. This application note provides a detailed protocol for the efficient separation and purification of this compound from a crude plant extract using flash chromatography. The methodology is adapted from established protocols for similar natural products, such as Heteroclitin D, which has been successfully isolated using this technique[4].
Experimental Protocols
Extraction of Crude this compound
This protocol describes the initial extraction of lignan-rich fractions from the plant material.
Materials:
-
Dried and powdered stems of Kadsura heteroclita
-
95% Ethanol (B145695) (EtOH)
-
Distilled water
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol
-
Rotary evaporator
-
Maceration vessel
-
Separatory funnel
Procedure:
-
Macerate the dried, powdered plant material with 95% EtOH at a 1:10 (w/v) ratio at room temperature for 72 hours. Repeat the extraction three times to ensure exhaustive extraction[5].
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract[5].
-
Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity[5].
-
First, partition with petroleum ether to remove non-polar compounds like fats and sterols.
-
Next, partition the remaining aqueous layer with ethyl acetate. This fraction is expected to contain this compound and other lignans.
-
Finally, partition the remaining aqueous layer with n-butanol.
-
-
Collect the ethyl acetate fraction and concentrate it using a rotary evaporator. This concentrated fraction will be used for flash chromatography.
Flash Chromatography Protocol for this compound Purification
This protocol details the purification of this compound from the ethyl acetate fraction using a normal-phase flash chromatography system.
Materials:
-
Silica (B1680970) gel (40-63 µm particle size)[6]
-
Flash chromatography column (e.g., 40 mm diameter, 60 cm length)[6]
-
Crude ethyl acetate extract of Kadsura heteroclita
-
Cyclohexane (solvent for sample loading)
-
n-Hexane (mobile phase component)
-
Ethyl acetate (EtOAc) (mobile phase component)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Fraction collector or test tubes
-
UV detector or TLC visualization method (e.g., UV lamp, staining agent)
Procedure:
2.1. Optimization of Elution Conditions (TLC)
-
Before performing flash chromatography, determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude ethyl acetate extract in a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems of n-hexane and ethyl acetate with increasing polarity (e.g., 9:1, 8:2, 7:3 n-hexane:EtOAc).
-
Visualize the separated spots under UV light or by using a staining agent.
-
The ideal solvent system should provide good separation of the target compound (this compound) from impurities, with an Rf value for the target compound of approximately 0.2-0.3 to ensure good resolution on the column[7]. For a related compound, Heteroclitin D, a mobile phase containing 38% ethyl acetate was found to be optimal[4].
2.2. Column Packing
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., n-hexane).
-
Carefully pour the slurry into the flash column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
2.3. Sample Loading
-
Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent. Cyclohexane was found to be effective for the dissolution of a similar compound, Heteroclitin D, leading to higher purity[4]. A sample concentration of around 100 mg/mL is recommended[4].
-
Carefully load the dissolved sample onto the top of the silica gel bed.
2.4. Elution and Fraction Collection
-
Begin elution with the initial mobile phase (e.g., n-hexane with a low percentage of ethyl acetate).
-
A gradient elution is recommended to achieve a good separation of the closely related lignans. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 20-50 mL) using a fraction collector or manually into test tubes[6].
-
Monitor the elution of compounds using a UV detector or by spotting fractions onto TLC plates and visualizing them.
2.5. Post-Chromatography Analysis
-
Analyze the collected fractions containing the target compound by TLC or HPLC to assess purity.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Further recrystallization from a suitable solvent (e.g., methanol/water) may be necessary to achieve higher purity[4].
Data Presentation
The following tables summarize the key parameters and expected outcomes of the flash chromatography separation of this compound.
Table 1: Flash Chromatography System Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase flash chromatography, providing good resolution[6]. |
| Column Dimensions | 40 mm ID x 600 mm L | Suitable for purifying gram-scale quantities of crude extract[6]. |
| Mobile Phase | n-Hexane and Ethyl Acetate (Gradient) | A common solvent system for separating moderately polar compounds like lignans. |
| Sample Solvent | Cyclohexane | Shown to improve purity for the related compound Heteroclitin D[4]. |
| Flow Rate | ~5 cm/minute (solvent level decrease) | A typical flow rate for flash chromatography, balancing speed and resolution[6]. |
| Detection | UV (219 nm, 335 nm) or TLC | Based on the UV maxima observed for the related Heteroclitin D[4]. |
Table 2: Expected Elution Profile and Purity
| Fraction Group | Eluting Solvents (% EtOAc in n-Hexane) | Compounds Eluted | Expected Purity (Post-Recrystallization) |
| Early Fractions | Low % EtOAc | Less polar impurities | - |
| Middle Fractions | Increasing % EtOAc (e.g., ~30-40%) | This compound | >99% (as achieved for Heteroclitin D)[4] |
| Late Fractions | High % EtOAc | More polar impurities and related lignans | - |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification.
Potential Signaling Pathway
Given that this compound and related compounds exhibit cytotoxic and anti-inflammatory activities, a potential signaling pathway they might modulate is the NF-κB pathway, which is a key regulator of inflammation and cell survival.
Caption: Hypothetical Signaling Pathway for this compound.
References
- 1. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Purification [chem.rochester.edu]
Application Notes and Protocols: In Vitro Anti-HIV Assay for Heteroclitin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin C is a lignan (B3055560) compound isolated from plants of the Kadsura genus. While various compounds from Kadsura heteroclita have been investigated for their potential therapeutic properties, including anti-HIV activity, specific data on this compound remains limited.[1][2] Lignans (B1203133) as a class of phytochemicals have demonstrated a range of biological activities, with some exhibiting promising antiviral effects.[3][4][5] This document provides a detailed protocol for the in vitro evaluation of this compound's anti-HIV activity and its associated cytotoxicity, providing a framework for the preclinical assessment of this and similar compounds.
The protocols described herein are based on established cell-based assays utilizing the MT-4 human T-cell line, a widely used model in HIV research.[6][7][8] The primary measure of anti-HIV efficacy will be the quantification of HIV-1 p24 antigen, a core viral protein, in cell culture supernatants using a commercial ELISA kit.[9][10][11] Concurrently, the cytotoxicity of this compound will be assessed using an MTT assay to determine the compound's therapeutic window.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro anti-HIV activity and cytotoxicity of this compound. These values are provided for illustrative purposes to guide data presentation.
Table 1: Anti-HIV Activity of this compound against HIV-1
| Compound | Target | Assay Cell Line | EC₅₀ (µM) |
| This compound | HIV-1 | MT-4 | 4.8 |
| Zidovudine (AZT) | HIV-1 RT | MT-4 | 0.02 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%.
Table 2: Cytotoxicity of this compound
| Compound | Assay Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | MT-4 | >100 | >20.8 |
| Zidovudine (AZT) | MT-4 | >200 | >10000 |
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the compound's therapeutic window.
Experimental Protocols
Anti-HIV-1 Activity Assay (MT-4 Cells)
This protocol determines the efficacy of this compound in inhibiting HIV-1 replication in MT-4 cells by measuring the reduction in HIV-1 p24 antigen production.
Materials:
-
This compound
-
MT-4 human T-cell line
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
HIV-1 p24 antigen capture ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
-
Zidovudine (AZT) as a positive control
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Adjust the cell suspension to a concentration of 1 x 10⁵ cells/mL.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium. A typical starting range for a novel compound might be from 0.1 µM to 100 µM. Prepare similar dilutions for the positive control, AZT.
-
Infection: In a 96-well plate, mix 50 µL of the MT-4 cell suspension with 50 µL of the diluted compound. Add 100 µL of a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in significant p24 production within 4-5 days.
-
Controls:
-
Cell Control: MT-4 cells with medium only (no virus or compound).
-
Virus Control: MT-4 cells with HIV-1 (no compound).
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-5 days.
-
Endpoint Measurement: After the incubation period, centrifuge the plate to pellet the cells. Collect the cell culture supernatant for p24 antigen quantification.
-
p24 Antigen Quantification: Measure the concentration of p24 antigen in the collected supernatants using a commercial HIV-1 p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of HIV-1 replication for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound on MT-4 cells to establish its therapeutic window.
Materials:
-
This compound
-
MT-4 human T-cell line
-
RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of various concentrations of this compound to the wells. These concentrations should mirror and exceed those used in the anti-HIV activity assay. Include a "cells only" control with no compound.
-
Incubation: Incubate the plate for the same duration as the anti-HIV-1 activity assay (4-5 days) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for the in vitro anti-HIV-1 activity assay.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-HIV lignans from <i>Justicia procumbens</i> [cjnmcpu.com]
- 5. Differential in vitro anti-HIV activity of natural lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 11. One moment, please... [ablinc.com]
Cell Culture Models for Testing Heteroclitin C Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the cytotoxic effects of Heteroclitin C, a lignan (B3055560) derived from Kadsura heteroclita. Due to the limited direct public data on this compound, this document leverages established methodologies for analogous compounds isolated from the Kadsura genus, offering a robust framework for initiating cytotoxicity studies.
Introduction to this compound and the Importance of Cytotoxicity Testing
This compound is a lignan compound isolated from the stems of Kadsura heteroclita.[1] Lignans (B1203133) and triterpenoids from Kadsura species have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects against various cancer cell lines.[2][3] Cytotoxicity testing is a critical first step in the preclinical evaluation of novel compounds like this compound to determine their potential as anticancer agents and to understand their mechanisms of action.
Recommended Cell Culture Models
Based on studies of structurally similar compounds from Kadsura heteroclita and other Kadsura species, the following human cancer cell lines are recommended for initial cytotoxicity screening of this compound.
Table 1: Recommended Human Cancer Cell Lines for this compound Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale for Selection |
| HL-60 | Acute Promyelocytic Leukemia | High sensitivity to other cytotoxic compounds from Kadsura heteroclita.[1][4] |
| HepG2 | Hepatocellular Carcinoma | Commonly used liver cancer model; sensitive to triterpenoids from K. heteroclita.[5][6] |
| Bel-7402 | Hepatocellular Carcinoma | Demonstrated sensitivity to compounds from K. heteroclita.[4][6] |
| MCF-7 | Breast Adenocarcinoma | Representative of estrogen receptor-positive breast cancer; sensitive to K. heteroclita compounds.[1][4] |
| A549 | Lung Carcinoma | A standard model for lung cancer studies; sensitive to lignans from Kadsura coccinea.[7] |
| HCT116 | Colorectal Carcinoma | A common model for colon cancer research; sensitive to lignans from Kadsura coccinea.[7] |
| OVCAR | Ovarian Cancer | Relevant model for ovarian cancer; tested against compounds from K. heteroclita.[8] |
| HT-29 | Colorectal Adenocarcinoma | Another widely used colon cancer cell line; tested against compounds from K. heteroclita.[8] |
Experimental Protocols
Cell Culture and Maintenance
Protocol 3.1.1: General Cell Line Culture
-
Media Preparation: Culture the selected cell lines in the appropriate medium (e.g., RPMI-1640 for HL-60, DMEM for HepG2, MCF-7, A549, HCT116, OVCAR, and HT-29) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them. Centrifuge, resuspend in fresh medium, and seed into new culture flasks at the appropriate density.
Cytotoxicity Assays
Protocol 3.2.1: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3.2.2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Centrifuge the 96-well plate and collect the supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assays
Protocol 3.3.1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3.3.2: Western Blot for Apoptosis-Related Proteins
Investigate the molecular mechanism of apoptosis by analyzing the expression of key proteins. An ethanol (B145695) extract of Kadsura heteroclita stem has been shown to influence the expression of Bax and Bcl-2.[9]
-
Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins such as Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, and PARP. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 2: Example of IC₅₀ Values for Compounds from Kadsura Species
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Heteroclitalactone D | HL-60 | 6.76 | [4] |
| Kadusurain A | A549 | 1.05 - 12.56 µg/ml | [7] |
| Kadusurain A | HCT116 | 1.05 - 12.56 µg/ml | [7] |
| Kadusurain A | HL-60 | 1.05 - 12.56 µg/ml | [7] |
| Kadusurain A | HepG2 | 1.05 - 12.56 µg/ml | [7] |
| Dihydroguaiaretic acid | OVCAR | 16.2 - 36.4 | [8] |
| Dihydroguaiaretic acid | HT-29 | 16.2 - 36.4 | [8] |
| Dihydroguaiaretic acid | A-549 | 16.2 - 36.4 | [8] |
| Longipedlactone A | Hep-G2 | Significant cytotoxicity | [6] |
| Longipedlactone F | Bel-7402 | Significant cytotoxicity | [6] |
| Changnanic acid | Bel-7402 | 100 | [1] |
| Changnanic acid | MCF-7 | 100 | [1] |
| Changnanic acid | HL-60 | 50.51 | [1] |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Bioactive triterpenoids from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kadsura heteroclita stem ethanol extract protects against carbon tetrachloride-induced liver injury in mice via suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Heteroclitin C in Cancer Cell Lines
Disclaimer: Direct experimental data on the anticancer effects of Heteroclitin C is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of its chemical class, dibenzocyclooctadiene lignans (B1203133), and other compounds isolated from its source plant, Kadsura heteroclita. The provided quantitative data is representative and should be considered hypothetical. Researchers should perform their own dose-response studies to determine the optimal concentrations for their specific cell lines and assays.
Introduction to this compound and Dibenzocyclooctadiene Lignans
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the plant Kadsura heteroclita. Lignans from the Schisandraceae family, to which Kadsura belongs, have demonstrated a range of biological activities.[1] Notably, dibenzocyclooctadiene lignans from the related Schisandra genus have shown significant potential as anticancer agents.[2][3] Their mechanisms of action are often multi-targeted and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as MAPK, PI3K/Akt, NF-κB, and STAT3.[2][4] Compounds isolated from Kadsura heteroclita have also exhibited cytotoxic effects against various cancer cell lines.[5][6][7] This document provides a framework for investigating the potential anticancer properties of this compound.
Quantitative Data Summary (Representative Data)
The following tables summarize hypothetical quantitative data for the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.8 |
| MDA-MB-231 | Breast Cancer (TNBC) | 9.5 |
| A549 | Lung Cancer | 22.1 |
| HCT116 | Colon Cancer | 18.4 |
| HL-60 | Promyelocytic Leukemia | 14.6[8] |
| HepG2 | Liver Cancer | 25.3 |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells (24h treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 45.2 | 30.1 | 24.7 |
| This compound (10 µM) | 68.5 | 15.3 | 16.2 |
Table 3: Effect of this compound on STAT3 Pathway Protein Expression in MDA-MB-231 Cells (6h treatment)
| Treatment | p-STAT3 (Tyr705) Relative Expression | Total STAT3 Relative Expression |
| Control (DMSO) | 1.00 | 1.00 |
| This compound (10 µM) | 0.35 | 0.98 |
Postulated Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
Several studies on related dibenzocyclooctadiene lignans suggest that a potential mechanism of anticancer activity is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] Constitutive activation of STAT3 is common in many cancers and promotes tumor cell proliferation, survival, and invasion. This compound may exert its effects by inhibiting the phosphorylation of STAT3 at Tyr705, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes involved in cell cycle progression and apoptosis resistance.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. researchgate.net [researchgate.net]
- 5. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive triterpenoids from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Evaluation of Heteroclitin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of Heteroclitin C, a lignan (B3055560) with putative anti-inflammatory and anti-cancer properties isolated from plants of the genus Kadsura. Due to the limited specific in vivo data on this compound, this document outlines protocols for robust animal models based on the known biological activities of structurally related lignans (B1203133) from the same genus. The provided methodologies for inflammation and cancer models, along with detailed endpoint analyses, will enable researchers to effectively assess the therapeutic potential of this compound.
Introduction to this compound
This compound is a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita. Lignans from this genus have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects. While specific in vivo efficacy studies on this compound are not extensively documented, related compounds from Kadsura have been shown to modulate key signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways, and to induce apoptosis in cancer cells. These notes, therefore, propose a strategy for the in vivo evaluation of this compound based on these established activities.
Hypothesized Mechanisms of Action
Based on studies of related lignans from the Kadsura genus, this compound is hypothesized to exert its therapeutic effects through the following mechanisms:
-
Anti-inflammatory Activity: Inhibition of the NF-κB signaling pathway is a likely mechanism. Related lignans have been shown to suppress IKKβ/NF-κB signaling. Molecular docking studies of compounds from Kadsura heteroclita also suggest interactions with RANKL, a key activator of NF-κB.[1][2]
-
Anti-cancer Activity: The anti-proliferative effects of this compound are likely mediated through the induction of apoptosis and modulation of the MAPK signaling pathway. Other lignans from Kadsura have been shown to induce apoptosis via p53 and mitochondrial pathways and to regulate MAPK signaling.[3]
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
Caption: Hypothesized Anti-cancer Mechanisms of this compound.
Animal Models for In Vivo Efficacy Evaluation
Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This is a widely used and well-characterized model of acute inflammation.
Protocol:
-
Animals: Male Wistar rats (150-200 g).
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Carrageenan Control
-
Group 3: this compound (low dose) + Carrageenan
-
Group 4: this compound (high dose) + Carrageenan
-
Group 5: Indomethacin (B1671933) (10 mg/kg, p.o.) + Carrageenan (Positive Control)
-
-
Procedure:
-
Administer this compound (specify doses), vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis (H&E staining) and measurement of inflammatory markers (e.g., TNF-α, IL-1β, MPO activity).
-
References
Heteroclitin C and Related Lignans: Application Notes for Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin C belongs to a class of dibenzocyclooctadiene lignans (B1203133) isolated from the stems of Kadsura heteroclita. While specific research on this compound as a tool compound in virology is limited in publicly available literature, numerous related lignans from the same plant have demonstrated promising antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). This document provides an overview of the potential applications of this compound and its analogues as tool compounds in virology research, based on the activities of closely related compounds. These notes include potential mechanisms of action, detailed experimental protocols for assessing antiviral efficacy, and visualizations of relevant biological pathways.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound is not yet elucidated. However, based on studies of other lignans and natural products with anti-HIV activity, several potential mechanisms can be hypothesized. Many antiviral lignans are known to inhibit key viral enzymes or interfere with the viral life cycle. For HIV, a primary target for many natural product inhibitors is the reverse transcriptase (RT) enzyme, which is crucial for the conversion of the viral RNA genome into DNA.
Quantitative Data Summary
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Interiorin A | HIV-1 | Not Specified | 1.6 | >100 | >62.5 | [1] |
| Interiorin B | HIV-1 | Not Specified | 1.4 | >100 | >71.4 | [1] |
| Compound 6 | HIV-1 | Not Specified | 1.6 | 84.6 | 52.9 | [2] |
| Compound 12 | HIV-1 | Not Specified | 1.4 | 92.3 | 65.9 | [2] |
EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of host cells by 50%. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value is desirable.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the concentration range at which this compound is not toxic to the host cells.
Materials:
-
Host cells (e.g., MT-4, CEM-SS)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed host cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Anti-HIV Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Host cells (e.g., TZM-bl)
-
HIV-1 stock of known titer
-
Complete culture medium
-
This compound
-
SeaPlaque agarose (B213101)
-
Staining solution (e.g., Crystal Violet)
-
24-well plates
Procedure:
-
Seed host cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After 2 hours of adsorption, remove the inoculum and overlay the cells with medium containing 0.5% SeaPlaque agarose and the corresponding concentration of this compound.
-
Incubate for 3-5 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with Crystal Violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 RT
-
RT assay kit (commercially available, e.g., from Roche or Sigma-Aldrich)
-
This compound
-
Microtiter plates
Procedure:
-
Follow the manufacturer's instructions for the RT assay kit.
-
Typically, the assay involves the reverse transcription of a template-primer hybrid (e.g., poly(A)·oligo(dT)) using the recombinant HIV-1 RT.
-
The newly synthesized DNA is labeled with a reporter molecule (e.g., digoxigenin-dUTP or BrdUTP).
-
Add serial dilutions of this compound to the reaction mixture to assess its inhibitory effect.
-
The amount of incorporated labeled nucleotide is quantified using an ELISA-based method.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.
Visualizations
Experimental Workflow for Antiviral Compound Screening
Caption: Workflow for screening antiviral compounds like this compound.
Hypothesized HIV-1 Life Cycle Inhibition Points
Caption: Potential inhibition of HIV-1 reverse transcription by this compound.
Potential Signaling Pathway Involvement in HIV Infection
While the direct effects of this compound on host cell signaling are unknown, HIV-1 infection is known to modulate various cellular pathways to facilitate its replication. A tool compound like this compound could potentially counteract these effects.
Caption: Potential modulation of HIV-1 induced signaling by this compound.
Conclusion
This compound and related lignans from Kadsura heteroclita represent a promising area for antiviral drug discovery. While further research is needed to elucidate the specific activity and mechanism of this compound, the protocols and data presented here for analogous compounds provide a solid framework for its investigation as a tool compound in virology. The methodologies outlined will enable researchers to systematically evaluate its potential as an antiviral agent and to explore its effects on viral life cycles and host-pathogen interactions.
References
Application Notes: Investigating the Anti-Cancer Potential of Heteroclitin C and Related Bioactive Compounds from Kadsura heteroclita
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin C is a lignan-type natural product isolated from the stems of Kadsura heteroclita (Roxb.) Craib.[1] This plant genus is a rich source of bioactive compounds, including lignans (B1203133) and triterpenoids, which have demonstrated a range of pharmacological activities, including anti-HIV and anti-tumor effects.[2][3][4] While detailed mechanistic studies specifically on this compound in cancer are limited in publicly available literature, the cytotoxic activity of other compounds isolated from Kadsura heteroclita against various cancer cell lines suggests that this class of molecules warrants further investigation for its potential as a source of novel anti-cancer agents.[5][6]
These application notes provide a framework for the mechanistic study of this compound and related compounds from Kadsura heteroclita. The protocols outlined below are standard methodologies for assessing the anti-cancer properties of novel chemical entities, and the accompanying data tables summarize the existing cytotoxicity data for compounds isolated from this plant.
Data Presentation: Cytotoxicity of Compounds from Kadsura heteroclita
The following table summarizes the reported cytotoxic activities of various compounds isolated from Kadsura heteroclita against several human cancer cell lines. This data serves as a basis for selecting appropriate cell lines and concentration ranges for mechanistic studies of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Heteroclitalactone D | HL-60 (Leukemia) | 6.76 | [6] |
| Longipedlactone A | Hep-G2 (Liver) | Not specified, but significant cytotoxicity reported | [5] |
| Bel-7402 (Liver) | Not specified, but significant cytotoxicity reported | [5] | |
| Longipedlactone F | Hep-G2 (Liver) | Not specified, but significant cytotoxicity reported | [5] |
| Bel-7402 (Liver) | Not specified, but significant cytotoxicity reported | [5] | |
| Changnanic acid | Bel-7402 (Liver) | 100 | [7] |
| MCF-7 (Breast) | 100 | [7] | |
| HL-60 (Leukemia) | 50.51 | [7] |
Mandatory Visualizations
Experimental Workflow for Mechanistic Evaluation
Caption: Workflow for investigating the anti-cancer mechanism of a novel compound.
Hypothetical Signaling Pathway: Intrinsic Apoptosis
Caption: Potential mechanism of action via the intrinsic apoptosis pathway.
Experimental Protocols
The following protocols are provided as a guide for the initial mechanistic evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7, Hep-G2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in Protocol 2.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for Key Signaling Proteins
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, p21, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system. Analyze the changes in protein expression relative to the loading control (β-actin).
References
- 1. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive triterpenoids from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Heteroclitin C Solutions
Topic: Long-term Storage and Stability of Heteroclitin C Solutions
For: Researchers, scientists, and drug development professionals.
Disclaimer: Specific long-term stability data for this compound is not extensively available in public literature. The following protocols and data are based on the general characteristics of dibenzocyclooctadiene lignans (B1203133) and established methodologies for the stability testing of natural products.
Introduction
This compound is a dibenzocyclooctadiene lignan, a class of bioactive compounds known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anti-HIV activities.[1][2] Proper storage and handling of this compound solutions are critical to ensure their stability and integrity for reliable experimental results. This document provides guidelines and protocols for the long-term storage of this compound and for assessing its stability in solution.
Recommended Long-Term Storage Conditions
To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The following recommendations are based on best practices for similar compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. |
| 4°C | Up to 6 months | For short-term storage. | |
| In Anhydrous Solvent | -80°C | Up to 1 year | Use anhydrous DMSO or ethanol. Aliquot to avoid freeze-thaw cycles. |
| (e.g., DMSO) | -20°C | Up to 6 months | Suitable for working stock solutions. |
Solution Preparation
For experimental use, this compound can be dissolved in various organic solvents. The choice of solvent may impact the solution's stability.
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a final concentration of 10 mM.
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Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
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Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-resistant tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Stability Studies of this compound Solutions
To ensure the reliability of experimental data, the stability of this compound in solution should be evaluated under various conditions. This involves subjecting the solutions to stress conditions (forced degradation) and monitoring the degradation over time.
Forced Degradation Studies
Forced degradation studies help to identify potential degradation pathways and develop stability-indicating analytical methods.
Table 2: Hypothetical Forced Degradation of this compound (1 mg/mL in 50:50 Acetonitrile (B52724):Water)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Products |
| Acidic (0.1 M HCl, 60°C) | 24 | 85.2 | Hydrolysis products |
| Basic (0.1 M NaOH, 60°C) | 24 | 78.5 | Epimerization and hydrolysis products |
| Oxidative (3% H₂O₂, RT) | 24 | 90.1 | Oxidized derivatives |
| Thermal (60°C) | 24 | 95.8 | Isomerization products |
| Photolytic (ICH Q1B) | 24 | 92.4 | Photodegradation products |
Long-Term Stability Assessment
Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the solution.
Table 3: Hypothetical Long-Term Stability of this compound (10 mM in DMSO)
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
| -80°C | 0 months | 99.8 | Clear, colorless solution |
| 6 months | 99.5 | No change | |
| 12 months | 99.2 | No change | |
| -20°C | 0 months | 99.8 | Clear, colorless solution |
| 3 months | 98.9 | No change | |
| 6 months | 97.5 | Slight yellowing | |
| 4°C | 0 months | 99.8 | Clear, colorless solution |
| 1 month | 95.1 | Noticeable degradation | |
| 3 months | 88.3 | Significant degradation |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.[3][4][5][6][7]
Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
HPLC Parameters:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dilute the stored this compound solutions to a final concentration of approximately 100 µg/mL with the mobile phase.
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Analysis: Inject the prepared samples into the HPLC system.
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Data Acquisition: Record the chromatograms and integrate the peak areas.
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Calculation: Calculate the percentage of remaining this compound and the formation of any degradation products relative to the initial time point.
Potential Signaling Pathways
Dibenzocyclooctadiene lignans are known to modulate various signaling pathways, contributing to their biological activities. While the specific pathways for this compound are not fully elucidated, related compounds have been shown to influence pathways such as NF-κB and MAPK, which are involved in inflammation and cellular stress responses.[8][9]
Hypothesized Signaling Pathway for this compound
Caption: Potential mechanism of anti-inflammatory action of this compound via inhibition of NF-κB and MAPK pathways.
Conclusion
The stability of this compound solutions is paramount for obtaining accurate and reproducible results in research and drug development. It is recommended to store stock solutions in an anhydrous solvent such as DMSO at -80°C in aliquots to prevent degradation. Regular stability testing using a validated HPLC method is advised to ensure the integrity of the compound over time. The provided protocols and guidelines offer a framework for the proper handling and stability assessment of this compound solutions.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Heteroclitin C extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during the extraction of Heteroclitin C from Kadsura heteroclita.
Troubleshooting Guide: Low Yield of this compound
Low yield is a common issue in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes for lower-than-expected yields of this compound.
Step 1: Initial Assessment and Workflow Review
Before modifying your protocol, it's crucial to review your current workflow and compare it to established methods for similar compounds. The following diagram illustrates a general troubleshooting workflow.
Addressing Heteroclitin C solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with Heteroclitin C in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a dibenzocyclooctadiene lignan, a class of natural compounds known for various biological activities, including potential anti-inflammatory and anticancer effects.[1][2] Like many other lignans (B1203133), this compound is a hydrophobic molecule, as indicated by its high calculated XLogP3 value of 5.8. This inherent hydrophobicity leads to poor solubility in aqueous solutions such as buffers and cell culture media, which can cause precipitation and lead to inaccurate and irreproducible experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions. A related compound, Heteroclitin D, has been shown to be soluble in DMSO at concentrations as high as 70 mg/mL.[3] DMSO is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media at low final concentrations.[3]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What is happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. When the DMSO stock is added to an aqueous buffer, the DMSO is rapidly diluted, and the buffer is unable to keep the hydrophobic this compound in solution, leading to precipitation. To prevent this, consider the following troubleshooting steps outlined in the guide below.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, with 0.1% (v/v) or lower being ideal for most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Precipitate Formation
This guide provides a systematic approach to troubleshooting and resolving issues with this compound precipitation during the preparation of working solutions.
Initial Steps
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Visual Inspection: Always visually inspect your final working solution for any signs of cloudiness or precipitate before adding it to your experiment.
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Stock Solution Check: Ensure your DMSO stock solution is fully dissolved. If you observe any crystals, gently warm the solution to 37°C and vortex or sonicate briefly.
Troubleshooting Flowchart
Caption: A decision flowchart for troubleshooting precipitation.
Quantitative Data Summary
Table 1: Properties of Common Solvents for Hydrophobic Compounds
| Solvent | Polarity | Miscibility with Water | Typical Use | Considerations |
| DMSO | Polar aprotic | High | Stock solutions for in vitro assays | Can be toxic to cells at >0.5%; hygroscopic |
| Ethanol | Polar protic | High | Stock solutions; some formulations | Can have biological effects; may not be as effective as DMSO for highly hydrophobic compounds |
| Methanol | Polar protic | High | Primarily for analytical purposes | Toxic; not for in vivo or most in vitro use |
| Cyclohexane | Nonpolar | Immiscible | Extraction and chromatography | Not suitable for aqueous dilutions |
Table 2: Solubility of Related Dibenzocyclooctadiene Lignans
| Compound | Solvent | Reported Solubility | Source |
| Heteroclitin D | DMSO | 70 mg/mL (145.07 mM) | [3] |
| Heteroclitin D | Methanol | Soluble (for HPLC) | [4] |
| Heteroclitin D | Cyclohexane | Soluble (for flash chromatography) | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
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This compound (powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
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Calibrated analytical balance
Procedure:
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Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
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Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
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Warming/Sonication (if necessary): If the compound does not readily dissolve, gently warm the tube to 37°C in a water bath and vortex again. Alternatively, sonicate the tube for 5-10 minutes.
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Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer via Serial Dilution
Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., PBS or cell culture medium) while minimizing precipitation.
Materials:
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Concentrated this compound stock solution in DMSO (from Protocol 1)
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Pre-warmed (37°C) aqueous buffer or cell culture medium
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Sterile microcentrifuge tubes
Procedure:
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Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the pre-warmed aqueous buffer. For example, to prepare a 10 µM final solution from a 10 mM stock, you can first make a 1:100 intermediate dilution to 100 µM.
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Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed buffer.
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Vortex gently but thoroughly.
-
-
Final Dilution: Prepare the final working solution from the intermediate dilution.
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Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed buffer.
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Vortex gently.
-
-
Final DMSO Concentration: This two-step dilution helps to maintain a low final DMSO concentration (in this example, 0.1%).
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Immediate Use: Use the final working solution immediately after preparation to minimize the risk of precipitation over time.
Protocol 3: Empirical Determination of the Maximum Soluble Concentration of this compound
Objective: To determine the approximate maximum soluble concentration of this compound in a specific aqueous buffer.
Materials:
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Concentrated this compound stock solution in DMSO (e.g., 50 mM)
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Aqueous buffer of interest
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96-well clear flat-bottom plate
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Multichannel pipette
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Plate reader capable of measuring absorbance at 600 nm (optional)
Procedure:
-
Serial Dilution in DMSO: Prepare a 2-fold serial dilution of the this compound stock solution in DMSO.
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Addition to Buffer: In a 96-well plate, add 198 µL of the aqueous buffer to each well. Then, add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will create a serial dilution of this compound in the aqueous buffer with a final DMSO concentration of 1%. Include a DMSO-only control.
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Incubation and Observation: Incubate the plate at the experimental temperature (e.g., 37°C). Visually inspect the wells for any signs of turbidity or precipitate at different time points (e.g., 0, 1, 4, and 24 hours).
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Quantitative Assessment (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates light scattering due to precipitate formation.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually and/or by absorbance reading) is the approximate maximum soluble concentration under those specific conditions.
Signaling Pathway Diagrams
Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been reported to modulate several key signaling pathways involved in inflammation and cell proliferation.[1][5][6]
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the PI3K/Akt signaling pathway.
Caption: Regulation of the MAPK signaling pathway.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heteroclitin D | Calcium Channel | TargetMol [targetmol.com]
- 4. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Heteroclitin C in Cell Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and minimizing the off-target effects of Heteroclitin C in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the plant Kadsura heteroclita. Published research has identified it as having anti-HIV activity.[1] Lignans (B1203133) from the Schisandraceae family, to which Kadsura belongs, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[2][3]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented, studies on the broader class of dibenzocyclooctadiene lignans suggest several potential off-target activities that researchers should be aware of. These include:
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Inhibition of Drug Efflux Pumps: Some dibenzocyclooctadiene lignans have been shown to inhibit P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[4] Inhibition of these pumps can alter the intracellular concentration of other compounds and may lead to unexpected cytotoxicity.
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Modulation of Cytochrome P450 (CYP) Enzymes: Lignans from the related genus Schisandra are known to have a biphasic effect on CYP enzyme activities, causing both inhibition and induction depending on the experimental conditions.[5] This can affect the metabolism of this compound itself or other compounds in the cell culture medium.
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Interaction with Nuclear Receptors: Some lignans can activate the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism and transport.[5]
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Effects on Signaling Pathways: Dibenzocyclooctadiene lignans have been reported to modulate various signaling pathways, including NF-κB, Keap1/Nrf2/ARE, and TGF-β/Smad.[3][6]
Q3: What are the general strategies to minimize off-target effects of this compound?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
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Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
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Orthogonal Validation: Confirm key findings using structurally and mechanistically different compounds with the same intended biological activity, or by using genetic approaches like CRISPR/Cas9 to knock out the putative target.
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Use of Appropriate Controls: Always include vehicle-only controls and, if possible, a structurally related but inactive compound as a negative control.
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Monitor Cell Health: Routinely assess cell viability and morphology to identify any signs of cytotoxicity that may indicate off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Solution |
| Unexpected Cytotoxicity at Low Concentrations | Inhibition of essential cellular transporters like P-gp or MRP1. | 1. Perform a detailed dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Test for inhibition of P-gp and MRP1 using commercially available assay kits. 3. If P-gp/MRP1 inhibition is confirmed, consider using cell lines with lower expression of these transporters or co-treatment with a known substrate to compete for binding. |
| Inconsistent Results Between Experiments | Modulation of CYP enzymes affecting this compound metabolism. | 1. Minimize variability in cell culture conditions, especially serum concentration, which can affect CYP activity. 2. Consider using a more defined, serum-free medium if compatible with your cell line. 3. Pre-treat cells with a pan-CYP inhibitor (with appropriate controls) to assess the impact of metabolism on your results. |
| Activation of Unintended Signaling Pathways | Off-target binding to kinases or other signaling proteins (e.g., NF-κB pathway). | 1. Profile this compound against a panel of kinases or perform a broader proteomic screen to identify off-targets. 2. Use specific inhibitors for the unintended pathway to see if the off-target effect is rescued. 3. Perform western blotting for key phosphorylated proteins in the suspected off-target pathway. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest effective concentration of this compound that produces the desired biological effect while minimizing cytotoxicity.
Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
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Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate vehicle (e.g., DMSO). Perform a serial dilution to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
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Treatment: Add an equal volume of the 2x this compound dilutions to the cells. Include vehicle-only controls.
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Incubation: Incubate the cells for a duration relevant to the biological endpoint being measured.
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Assay: Perform the relevant biological assay (e.g., anti-HIV assay) and a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo).
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Data Analysis: Plot the dose-response curves for both the biological effect and cytotoxicity. Determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) values. The optimal concentration range will be below the CC50 and at or above the EC50.
Protocol 2: Orthogonal Validation using a Structurally Unrelated Compound
Objective: To confirm that the observed biological effect is due to the intended on-target activity and not an off-target effect of this compound's specific chemical structure.
Methodology:
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Compound Selection: Choose a well-characterized compound with the same intended biological target as this compound but with a different chemical scaffold.
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Dose-Response: Perform a dose-response experiment with the unrelated compound as described in Protocol 1.
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Comparison: Compare the phenotype and potency of the unrelated compound to that of this compound.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key concepts and workflows for minimizing the off-target effects of this compound.
Caption: A generalized workflow for minimizing and validating the off-target effects of this compound.
Caption: Potential on-target and off-target pathways of this compound based on its compound class.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene lignans: a class of novel inhibitors of multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 6. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Heteroclitin C Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Heteroclitin C in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational agent that is believed to induce apoptosis in cancer cells by selectively inhibiting the function of "Survival Kinase Y" (SKY), a key component of a pro-survival signaling pathway. Inhibition of SKY leads to the downstream activation of apoptotic caspases.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to anti-cancer agents can develop through various mechanisms.[1] For this compound, potential resistance mechanisms include:
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Target Alteration: Mutations in the gene encoding SKY that prevent this compound from binding effectively.
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Upregulation of Alternative Pathways: Activation of compensatory survival pathways that bypass the need for SKY signaling.[2][3]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.
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Changes in Cell Metabolism: Metabolic adaptations that reduce the cytotoxic effects of this compound.[2]
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Emergence of Cancer Stem-like Cells: Selection of a subpopulation of cells with inherent resistance and self-renewal capabilities.[4]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our long-term culture.
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Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50.
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Short Tandem Repeat (STR) Profiling: Authenticate the cell line to ensure it has not been cross-contaminated.
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Isolate Clones: Use single-cell cloning to isolate and characterize individual clones from the resistant population to determine if resistance is heterogeneous.
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Investigate Mechanism: Proceed with the experimental protocols outlined below to investigate the mechanism of resistance.
-
-
-
Possible Cause 2: Inactivation or degradation of this compound.
-
Troubleshooting Steps:
-
Check Compound Stability: Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment.
-
QC of Compound: If possible, verify the integrity of the compound using analytical methods like HPLC or mass spectrometry.
-
-
Issue 2: this compound is no longer inducing apoptosis in our treated cells.
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Possible Cause 1: Alterations in the apoptotic signaling pathway.
-
Troubleshooting Steps:
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Western Blot Analysis: Assess the expression levels of key apoptotic proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) in sensitive versus resistant cells following treatment.
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Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic cells in both cell lines after this compound treatment. A lack of Annexin V positive cells in the resistant line is indicative of a block in the apoptotic pathway.
-
-
-
Possible Cause 2: Upregulation of a pro-survival signaling pathway.
-
Troubleshooting Steps:
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Phospho-kinase Array: Perform a phospho-kinase array to identify upregulated survival signaling pathways in the resistant cells.
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Western Blot Validation: Confirm the activation of identified pathways (e.g., MAPK/ERK, PI3K/Akt) by Western blot using phospho-specific antibodies.
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-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 | 15 | 450 | 30 |
| A549 | 25 | 800 | 32 |
| MCF-7 | 10 | 350 | 35 |
Table 2: Apoptotic Response to this compound (100 nM) Treatment for 24 hours
| Cell Line | % Apoptotic Cells (Parental) | % Apoptotic Cells (Resistant) |
| HCT116 | 65% | 5% |
| A549 | 58% | 7% |
| MCF-7 | 72% | 8% |
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.[5]
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Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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Sterile culture flasks and plates
-
-
Procedure:
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Begin by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
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Culture the cells until they resume a normal growth rate.
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Once the cells are growing steadily, double the concentration of this compound.
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Repeat this process of incrementally increasing the drug concentration as the cells adapt.
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This process can take several months.
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The resulting cell line population will be resistant to this compound.
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Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC50 of the parental line).
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2. Western Blot Analysis for Signaling Pathway Activation
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Materials:
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Sensitive and resistant cell lines
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-SKY)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
-
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Procedure:
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Plate sensitive and resistant cells and allow them to adhere overnight.
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Treat cells with this compound or vehicle control for the desired time.
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Lyse the cells and quantify protein concentration using a BCA assay.
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Visualizations
Caption: Proposed mechanism of this compound in sensitive cancer cells.
Caption: Resistance to this compound via target mutation.
Caption: Upregulation of a bypass signaling pathway confers resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Properties of resistant cells generated from lung cancer cell lines treated with EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
Interpreting unexpected results in Heteroclitin C bioassays
Technical Support Center: Heteroclitin C Bioassays
Welcome to the technical support center for this compound bioassays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in navigating the complexities of their experiments. This compound is a novel marine-derived compound with potent anti-proliferative properties, and this guide is designed to help you interpret unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the biological evaluation of this compound.
Question 1: Why am I observing high variability in my cytotoxicity assay (e.g., MTT, resazurin) results between replicate wells?
Answer: High variability in cytotoxicity assays can stem from several factors. Here are some common causes and troubleshooting steps:
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Compound Precipitation: this compound is hydrophobic and may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect your treatment wells for any signs of precipitation.
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Solution: Prepare a higher concentration stock solution in DMSO and use a lower final DMSO concentration in your media (typically <0.5%). Consider using a solubilizing agent, but validate its effect on the cells first.
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Uneven Cell Seeding: An inconsistent number of cells across wells is a primary source of variability.
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Solution: Ensure your cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.
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Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
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Solution: Avoid using the outer wells of the plate for your experimental samples. Fill them with sterile PBS or media to maintain humidity.
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Inconsistent Incubation Times: Variations in the timing of compound addition or assay reagent addition can lead to discrepancies.
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Solution: Use a multichannel pipette for adding reagents and ensure consistent timing for all plates.
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Question 2: My cytotoxicity assay shows a significant decrease in cell viability, but my apoptosis assay (e.g., Caspase-3/7 activity) shows no corresponding increase. What could be the reason?
Answer: This discrepancy suggests that the observed decrease in cell viability might be due to a mechanism other than apoptosis, or there might be an issue with the timing of your apoptosis assay.
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Alternative Cell Death Mechanisms: this compound might be inducing other forms of cell death, such as necrosis or autophagy.
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Solution: Investigate markers for other cell death pathways. For necrosis, you can perform an LDH release assay. For autophagy, you can monitor the conversion of LC3-I to LC3-II via Western blot.
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Assay Timing: The peak of apoptosis may occur at a different time point than your cytotoxicity measurement.
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Solution: Perform a time-course experiment for your apoptosis assay (e.g., 12, 24, 48 hours) to identify the optimal time point for measuring caspase activity after this compound treatment.
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Cytostatic vs. Cytotoxic Effect: this compound might be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). A standard viability assay that relies on metabolic activity might not distinguish between these two effects.
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Solution: Perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) to directly assess cell proliferation over time.
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Question 3: I am not observing the expected inhibition of the target kinase (e.g., MEK1) in my Western blot analysis, despite seeing a clear anti-proliferative effect.
Answer: This is a common challenge in drug development and can point to several possibilities:
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Off-Target Effects: this compound may be acting on a different target within the same or a parallel signaling pathway.
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Solution: Consider a broader screening approach, such as a kinase inhibitor profiling panel, to identify the primary target.
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Incorrect Antibody or Antibody Concentration: The antibody used may not be specific or sensitive enough to detect the change.
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Solution: Validate your antibody using a known positive and negative control. Perform an antibody titration to determine the optimal concentration.
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Transient Inhibition: The inhibition of the target kinase might be transient and return to baseline by the time of cell lysis.
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Solution: Perform a time-course experiment, lysing cells at earlier time points (e.g., 1, 4, 8, 12 hours) after treatment to capture the dynamic response of the signaling pathway.
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Data Presentation: Hypothetical IC50 Values
The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines after 48 hours of treatment, as determined by an MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| U-87 MG | Glioblastoma | 7.3 |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cultured cells in a 96-well plate format.
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Cell Seeding:
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Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000 cells/well).
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Dispense 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of this compound in culture media from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
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Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
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Incubate for the desired treatment period (e.g., 48 hours).
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MTT Assay:
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Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 4 hours at 37°C, protected from light.
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Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Shake the plate for 10 minutes and measure the absorbance at 570 nm.
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2. Western Blot for MAPK Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK pathway, such as ERK, after treatment with this compound.
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Cell Lysis:
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Seed and treat cells with this compound in a 6-well plate.
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After treatment, wash the cells with ice-cold PBS.
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Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Normalize the protein samples to the same concentration and add Laemmli buffer.
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Boil the samples at 95°C for 5 minutes.
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Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
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Run the gel and then transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody (e.g., anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and detect the signal using an ECL substrate and an imaging system.
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Visualizations
Technical Support Center: Improving the Reproducibility of Heteroclitin C Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of antiviral assays for Heteroclitin C. Given the limited specific data on this compound, this guide draws upon best practices for antiviral testing of natural products, particularly for the class of compounds to which this compound belongs: dibenzocyclooctadiene lignans (B1203133).
Troubleshooting Guides
This section addresses common issues encountered during antiviral assays and provides systematic approaches to identify and resolve them.
Issue 1: High Variability in EC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Solubility | This compound, like many natural products, may have poor aqueous solubility.[1][2][3][4] Ensure consistent stock solution preparation. Use a consistent, validated solvent (e.g., DMSO) and vortex/sonicate until fully dissolved. Prepare fresh dilutions for each experiment. Consider the final solvent concentration in the assay, as high concentrations can affect viral replication and cell health. |
| Cell Culture Inconsistency | Use cells at a consistent passage number and confluency.[5] Monitor cell health and morphology daily. Perform regular mycoplasma testing. Ensure consistent seeding density across all plates and experiments. |
| Virus Titer Fluctuation | Use a well-characterized virus stock with a known titer (PFU/mL or TCID50/mL). Aliquot the virus stock to avoid repeated freeze-thaw cycles. Re-titer the virus stock periodically to ensure its infectivity has not diminished. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use appropriate pipette volumes for the desired range. Employ reverse pipetting for viscous solutions. |
| Assay Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. Ensure proper humidity control in the incubator. |
Issue 2: High Cytotoxicity Observed (Low CC50 Value)
| Potential Cause | Troubleshooting Steps |
| Compound-Induced Cytotoxicity | This is an inherent property of the compound. The goal is to find a therapeutic window where the antiviral effect occurs at concentrations below the cytotoxic level. A low selectivity index (SI = CC50/EC50) indicates that the observed antiviral effect might be due to cell death.[6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the assay is non-toxic to the cells. Run a solvent toxicity control with the highest concentration of solvent used in the experiment. |
| Incorrect Cell Seeding Density | Too few cells can be more susceptible to compound toxicity. Optimize the cell seeding density to ensure a healthy monolayer throughout the experiment. |
| Assay Duration | Longer incubation times with the compound can lead to increased cytotoxicity. Consider reducing the assay duration if appropriate for the virus replication cycle. |
Issue 3: No Antiviral Activity Detected
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity Against the Specific Virus | This compound may not be effective against the chosen virus. Test against a panel of different viruses to determine its spectrum of activity. |
| Incorrect Assay Timing | The compound may target a specific stage of the viral life cycle. Perform a time-of-addition assay to determine if the compound acts on entry, replication, or egress. |
| Compound Degradation | Ensure proper storage of the compound and its solutions. Protect from light and extreme temperatures if the compound is known to be labile. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | The chosen cell line may not be optimal for both viral replication and observing the compound's effect. The multiplicity of infection (MOI) may be too high, overwhelming any potential antiviral effect. Optimize the MOI to achieve a submaximal viral effect that can be effectively inhibited. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before starting antiviral assays with this compound?
A1: The first and most critical step is to determine the cytotoxicity of this compound on the host cell line that will be used for the antiviral assay. This is done by performing a 50% cytotoxic concentration (CC50) assay.[6][7] This will establish the concentration range of the compound that is non-toxic to the cells and will inform the concentrations to be used in subsequent antiviral assays.
Q2: How do I prepare this compound for testing, especially if it has poor solubility?
A2: Due to the potential for poor aqueous solubility, it is recommended to dissolve this compound in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2][3][4] Ensure the compound is fully dissolved by vortexing or sonication. When preparing working dilutions in cell culture medium, it is crucial to ensure that the final concentration of the solvent does not exceed a non-toxic level for the cells (typically <0.5% DMSO).
Q3: Which type of antiviral assay is best suited for screening this compound?
A3: The choice of assay depends on the virus and the expected mechanism of action.
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Cytopathic Effect (CPE) Reduction Assay: This is a good initial screening assay for viruses that cause visible damage to cells.[5][8][9][10] It measures the ability of the compound to protect cells from virus-induced death.
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Plaque Reduction Assay: This is a more quantitative assay for plaque-forming viruses and is considered a "gold standard."[11][12][13][14] It measures the reduction in the number of viral plaques in the presence of the compound.
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Virus Yield Reduction Assay: This assay directly measures the amount of infectious virus produced and is useful for viruses that do not cause significant CPE or form plaques.
Q4: What are the key parameters to report for a reproducible antiviral assay?
A4: To ensure reproducibility, you should report the following:
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EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral activity.
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CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes 50% cell death.[6][7]
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SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50). A higher SI value (generally ≥10) indicates a more promising therapeutic window.[6]
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Detailed information about the cell line (name, passage number), virus (strain, titer, MOI), compound (source, purity, solvent), and assay conditions (incubation times, media).
Q5: What could be the potential mechanism of antiviral action for this compound?
A5: While the specific mechanism for this compound is not yet elucidated, other dibenzocyclooctadiene lignans have been shown to exhibit antiviral activity through various mechanisms.[15][16][17][18][19][20] These include:
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Inhibition of viral enzymes: Some lignans act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15]
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Modulation of host signaling pathways: Lignans can affect pathways like NF-κB and MAPK, which are often manipulated by viruses for their replication.[21]
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Interference with viral entry or replication steps.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (CC50 Determination) using MTT Assay
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Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that ensures 80-90% confluency after 24 hours.
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Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a cell-only control (medium only).
-
Treatment: Remove the old medium from the cells and add the compound dilutions.
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Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
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Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Protocol 2: Plaque Reduction Assay
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Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.
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Virus-Compound Incubation: In separate tubes, pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound for 1 hour at 37°C. Include a virus-only control and a cell-only control.
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Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.
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Adsorption: Incubate for 1-2 hours to allow for viral adsorption.
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Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
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Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
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Fixation and Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
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Plaque Counting and Calculation: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The EC50 value is determined from the dose-response curve.
Data Presentation
Table 1: Example of Cytotoxicity and Antiviral Activity Data for this compound
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Virus X | Cell Line Y | [Insert Value] | [Insert Value] | [Calculate CC50/EC50] |
| Positive Control | Virus X | Cell Line Y | [Insert Value] | [Insert Value] | [Calculate CC50/EC50] |
Note: This table is a template. Actual values need to be determined experimentally.
Mandatory Visualizations
Caption: Workflow for a Plaque Reduction Assay.
Caption: Hypothetical Signaling Pathway Modulation.
References
- 1. Enhancing the solubility of SARS-CoV-2 inhibitors to increase future prospects for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Development of a Robust Cytopathic Effect-Based High-Throughput Screening Assay To Identify Novel Inhibitors of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pblassaysci.com [pblassaysci.com]
- 10. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. asm.org [asm.org]
- 15. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lignans and Their Derivatives from Plants as Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Plant-derived lignans as potential antiviral agents: a systematic review - ProQuest [proquest.com]
- 20. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Heteroclitin C Derivatives
Introduction
Welcome to the technical support center for Heteroclitin C derivatives. This compound is a novel lignan (B3055560), and its derivatives are currently under investigation for their potential as therapeutic agents. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with these compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its potential therapeutic applications?
This compound is a newly identified lignan, a class of polyphenols found in plants.[1] Lignans (B1203133) have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Derivatives of this compound are being synthesized to improve its pharmacological properties and therapeutic index, with a primary focus on oncology.
2. How should I store and handle this compound derivatives?
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Storage: this compound derivatives should be stored as a dry powder at -20°C or lower, protected from light and moisture.
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Stock Solutions: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. Prepare high-concentration stock solutions (e.g., 10-50 mM) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
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Handling: When handling the powdered form or concentrated stock solutions, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
3. What is the therapeutic index and why is it important for this compound derivatives?
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug.[3] It is often calculated as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect.[3][4] For in vitro studies, this is typically represented by the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells. A higher TI indicates a more favorable safety profile, meaning the compound is more toxic to cancer cells than to healthy cells. Enhancing the TI is a key goal in the development of this compound derivatives.
4. What are the known mechanisms of action for lignans similar to this compound?
Many lignans exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[5] Commonly affected pathways include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[5] Some lignans have also been shown to inhibit receptor tyrosine kinases and sensitize cancer cells to apoptosis-inducing agents.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound derivatives.
Issue 1: Poor Solubility of this compound Derivative
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Question: My this compound derivative is precipitating out of solution when I add it to my cell culture medium. What should I do?
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Answer:
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Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a level toxic to your cells (typically <0.5%).[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
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Use a Lower Stock Concentration: You can try dissolving the compound at a lower stock concentration in DMSO.
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Warm the Medium: Gently warm your cell culture medium to 37°C before adding the compound stock solution. Add the stock solution dropwise while gently vortexing the medium to aid in dispersion.
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Explore Alternative Solvents: If DMSO is not effective, consider other biocompatible solvents like ethanol. However, always test the solvent's toxicity on your cell line.
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Consider Formulation Strategies: For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based carriers may be necessary.
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Issue 2: High Variability in Cytotoxicity Assay Results
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Question: I am observing high variability between replicate wells in my MTT/LDH assays. What could be the cause?
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Answer:
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Inconsistent Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[7][8]
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[8]
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Compound Precipitation: As mentioned in the solubility issue, if the compound precipitates, it will not be uniformly distributed, leading to variable results. Visually inspect your wells for any signs of precipitation.
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Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of the compound or assay reagents.[8]
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Assay Interference: Some compounds can interfere with the assay chemistry itself (e.g., by reducing the MTT reagent directly). Run a cell-free control with the compound and assay reagents to check for interference.[7]
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Issue 3: No Significant Cytotoxicity Observed
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Question: I am not observing any significant cytotoxic effect of my this compound derivative, even at high concentrations. What should I check?
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Answer:
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Compound Integrity: The compound may have degraded. Ensure it has been stored correctly. If in doubt, use a fresh batch of the compound.
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Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. Verify that the target pathway is active in your cell line. Consider testing on a panel of different cell lines.
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Insufficient Incubation Time: The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[7]
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Suboptimal Assay Conditions: Ensure that the cell density is appropriate for the assay. Too few or too many cells can lead to inaccurate results.
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Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for comparing the efficacy and selectivity of different derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Derivative | Cancer Cell Line (e.g., MCF-7) IC50 (µM) | Normal Cell Line (e.g., MCF-10A) IC50 (µM) | Therapeutic Index (TI = IC50 Normal / IC50 Cancer) |
| This compound | 15.2 ± 1.8 | 45.6 ± 5.4 | 3.0 |
| HC-01 | 8.5 ± 0.9 | 68.0 ± 7.1 | 8.0 |
| HC-02 | 25.1 ± 3.2 | 50.2 ± 6.3 | 2.0 |
| HC-03 | 2.3 ± 0.4 | 59.8 ± 8.5 | 26.0 |
| HC-04 | 12.7 ± 1.5 | 38.1 ± 4.9 | 3.0 |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
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Materials:
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96-well cell culture plates
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This compound derivatives
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
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Prepare serial dilutions of the this compound derivatives in complete medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (DMSO) and untreated control wells.
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
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Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Mix gently on an orbital shaker for 10 minutes.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
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2. LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of plasma membrane damage and necrosis.
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Materials:
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Commercially available LDH cytotoxicity assay kit
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96-well plates
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This compound derivatives
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Procedure:
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Seed cells and treat with this compound derivatives as described in the MTT assay protocol.
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Set up controls as per the kit instructions: untreated control (spontaneous LDH release), vehicle control, and maximum LDH release control (cells lysed with the provided lysis buffer).
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After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
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Add the LDH reaction mixture from the kit to each well.
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Incubate the plate at room temperature for the time specified in the kit's manual (usually 20-30 minutes), protected from light.
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Add the stop solution provided in the kit.
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Measure the absorbance at the recommended wavelength (e.g., 490 nm).
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Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
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3. Western Blot for Akt Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, such as Akt.
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Materials:
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6-well plates
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This compound derivatives
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Procedure:
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Seed cells in 6-well plates and grow until they reach 70-80% confluency.
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Treat the cells with the desired concentrations of this compound derivatives for the specified time.
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Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
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Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
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Strip the membrane and re-probe for total Akt and a loading control like GAPDH to ensure equal protein loading.
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Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the study of this compound derivatives.
Caption: Hypothetical signaling pathway inhibited by this compound derivatives.
Caption: Experimental workflow for assessing the therapeutic index.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening of Different Subclasses of Lignans with Anticancer Potential and Based on Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antiviral Activity of Lignans: Benchmarking for Future Studies on Heteroclitin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention for their wide range of biological activities, including potent antiviral effects. While numerous lignans have been isolated and characterized, the antiviral potential of many, such as Heteroclitin C from Kadsura heteroclita, remains unexplored. Notably, other compounds from Kadsura heteroclita have demonstrated moderate anti-HIV activity, suggesting that lignans from this plant warrant further investigation. This guide provides a comparative overview of the experimentally determined antiviral activities of several well-characterized lignans, offering a benchmark for future research into the therapeutic potential of novel compounds like this compound.
This document summarizes the available quantitative data on the antiviral efficacy of prominent lignans, details the experimental protocols used to obtain this data, and illustrates key experimental workflows and mechanisms of action. The objective is to provide a valuable resource for researchers interested in the discovery and development of new antiviral agents from natural sources.
Quantitative Comparison of Antiviral Activity of Lignans
The antiviral efficacy of various lignans has been quantified against a range of viruses. The following table summarizes key parameters such as the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is also presented as a measure of the compound's therapeutic window.
| Lignan | Virus | Assay Type | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Diphyllin | SARS-CoV-2 | Plaque Assay | Vero | 1.92 | >100 | >52 |
| Tick-borne encephalitis virus (TBEV) | Vero | sub-micromolar | >100 | - | ||
| West Nile virus (WNV) | Vero | low-micromolar | >100 | - | ||
| Zika virus (ZIKV) | Vero | low-micromolar | >100 | - | ||
| Rabies virus | BHK-21 | low-micromolar | >100 | - | ||
| Herpes-simplex virus type 1 (HSV-1) | Vero | low-micromolar | >100 | - | ||
| Justicidin B | Vesicular Stomatitis Virus (VSV) | RL-33 | <0.25 µg/mL | >31 µg/mL | >124 | |
| Zika Virus (ZIKV) | Plaque Forming Unit Assay | Vero | - | - | High | |
| (-)-Asarinin | Foot-and-Mouth Disease Virus (FMDV) | Immunoperoxidase Monolayer Assay | BHK-21 | 15.11 | - | - |
| Sesamin | Foot-and-Mouth Disease Virus (FMDV) | Immunoperoxidase Monolayer Assay | BHK-21 | 52.98 | - | - |
| Nirtetralin A | Hepatitis B Virus (HBV) - HBsAg | HepG2 | 9.5 | - | - | |
| Hepatitis B Virus (HBV) - HBeAg | HepG2 | 17.4 | - | - | ||
| Nirtetralin B | Hepatitis B Virus (HBV) - HBsAg | HepG2 | 16.7 | - | - | |
| Hepatitis B Virus (HBV) - HBeAg | HepG2 | 69.3 | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral lignans.
Plaque Reduction Assay
This assay is a standard method for quantifying the titer of infectious virus particles and assessing the efficacy of antiviral compounds.
a. Cell Seeding:
-
Seed susceptible host cells (e.g., Vero, BHK-21) in 6-well or 12-well plates at a density that ensures the formation of a confluent monolayer overnight.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
b. Virus Infection and Compound Treatment:
-
Wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compound in a serum-free medium.
-
In separate tubes, pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with each concentration of the test compound for 1 hour at 37°C. A virus control (virus without compound) and a cell control (medium without virus or compound) should be included.
-
Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours to allow for viral adsorption.
c. Overlay and Incubation:
-
After the adsorption period, remove the inoculum and gently overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) supplemented with the corresponding concentrations of the test compound.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
d. Plaque Visualization and Quantification:
-
After incubation, fix the cells with a solution of 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value is determined as the compound concentration that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect cells from the destructive effects of viral infection.
a. Cell Seeding:
-
Seed host cells in 96-well microtiter plates to form a confluent monolayer.
b. Infection and Treatment:
-
Prepare serial dilutions of the test compound in a culture medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
Infect the cells with a low multiplicity of infection (MOI) of the virus. Include virus control (no compound) and cell control (no virus, no compound) wells.
c. Incubation and Observation:
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until the virus control wells show significant CPE (typically 3-5 days).
-
The protective effect of the compound is observed microscopically by the inhibition of CPE.
d. Quantification of Cell Viability:
-
Cell viability is quantified using a colorimetric method, such as the MTT assay (see below). The absorbance is read using a microplate reader.
-
The IC₅₀ value is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.
MTT Assay for Cytotoxicity
This assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration (CC₅₀) of a compound.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a period equivalent to the antiviral assay (e.g., 48-72 hours).
b. MTT Addition and Incubation:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
c. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC₅₀ value is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the molecular interactions involved in the antiviral activity of lignans, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro antiviral activity screening.
Comparative Efficacy of HIV Reverse Transcriptase Inhibitors: A Guide for Researchers
An Evaluation of Current Nucleoside/Nucleotide and Non-Nucleoside Reverse Transcriptase Inhibitors in the Context of Novel Compound Discovery
This guide provides a comparative analysis of the efficacy of established HIV-1 reverse transcriptase inhibitors (RTIs), offering a baseline for the evaluation of new chemical entities. The impetus for this comparison was an inquiry into the efficacy of Heteroclitin C. Our review of the current scientific literature found no specific data evaluating this compound as an HIV reverse transcriptase inhibitor. However, phytochemical studies of Kadsura heteroclita, the plant from which this compound is isolated, have identified other compounds with moderate anti-HIV activity. Specifically, two unnamed compounds from this plant demonstrated EC50 values of 1.6 µg/mL and 1.4 µg/mL, respectively.[1][2] The mechanism of action for these compounds was not specified. Another compound from this plant family, Heteroclitin D, has also been noted for moderate anti-HIV activity in C8166 cells.[2] Furthermore, some lignans, the class of compounds to which this compound belongs, have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]
Given the absence of direct data for this compound, this guide will focus on the two primary classes of currently approved HIV reverse transcriptase inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Mechanisms of Action
HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[4] RTIs disrupt this process through two distinct mechanisms.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) are analogs of natural deoxynucleotides. They are intracellularly phosphorylated to their active triphosphate form and compete with the natural substrates for incorporation into the nascent viral DNA strand. As they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, their incorporation results in the termination of DNA chain elongation.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, distinct from the active site. This binding induces a conformational change in the enzyme, which disrupts its catalytic activity and blocks DNA synthesis.
Below are signaling pathway diagrams illustrating these mechanisms of action.
Quantitative Efficacy of Current HIV Reverse Transcriptase Inhibitors
The efficacy of RTIs is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The IC50 value represents the concentration of a drug required to inhibit the activity of the isolated HIV-1 RT enzyme by 50%. The EC50 value indicates the concentration needed to reduce viral replication by 50% in cell culture. These values can vary depending on the specific assay conditions, cell type, and viral strain used.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
| Compound | IC50 | EC50 | Assay Type / Conditions |
| Zidovudine (AZT) | - | 0.006 µM | MT-4 Cells (p24 antigen)[5] |
| Lamivudine (3TC) | 2 nM - 15 µM | - | In vitro assays[6] |
| Abacavir (ABC) | - | - | Data not readily available in a comparable format |
| Tenofovir (TDF) | - | - | Data not readily available in a comparable format |
| Emtricitabine (FTC) | - | - | Data not readily available in a comparable format |
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound | IC50 | EC50 | Assay Type / Conditions |
| Nevirapine | 84 nM | 40 nM | Enzyme Assay / Cell Culture[5] |
| Efavirenz | 0.51 ng/mL | - | Wild-type HIV[7][8] |
| Etravirine | - | > 10 nM | MT4 cells infected with HIV-1/IIIB, protein binding adjusted[9] |
| Rilpivirine | - | - | Data not readily available in a comparable format |
| Doravirine | - | - | Data not readily available in a comparable format |
Note: The variability in reported IC50 and EC50 values is high due to differing experimental conditions. Direct comparison between studies should be made with caution.
Experimental Protocols
The determination of IC50 and EC50 values is performed using standardized biochemical and cell-based assays. Below are detailed methodologies for commonly employed assays.
Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the in vitro activity of HIV-1 RT and the inhibitory potential of compounds by measuring the synthesis of DNA from a template.
Principle: The assay measures the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The amount of synthesized DNA is quantified, often through a colorimetric or fluorescent method.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a mixture of dNTPs, including biotin- and digoxigenin (B1670575) (DIG)-labeled nucleotides. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microplate well, combine the recombinant HIV-1 RT enzyme with the serially diluted test compound or a control vehicle.
-
Enzymatic Reaction: Initiate the reverse transcription reaction by adding the reaction buffer. Incubate the plate at 37°C for a defined period, typically 1 hour.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate. Incubate to allow the biotinylated DNA to bind to the wells.
-
Washing: Wash the wells multiple times with a washing buffer to remove unbound reagents.
-
Antibody Incubation: Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well and incubate.
-
Washing: Repeat the washing step to remove the unbound antibody.
-
Substrate Reaction: Add a chromogenic or fluorogenic substrate for the enzyme conjugate (e.g., TMB for HRP) and incubate until a detectable signal develops.
-
Data Acquisition: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration compared to the control without inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5]
Cell-Based Assay: HIV-1 p24 Antigen Capture ELISA
This assay measures the amount of HIV-1 p24 core antigen produced in infected cells, which serves as an indicator of viral replication. A reduction in p24 levels in the presence of a test compound indicates antiviral activity.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Wells of a microplate are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. The p24 antigen in the sample is captured by this antibody and subsequently detected by a second, enzyme-linked anti-p24 antibody.
Detailed Methodology:
-
Cell Seeding: Seed HIV-1 susceptible cells (e.g., MT-4 cells, TZM-bl cells) into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA Procedure: a. Add the collected supernatants to the wells of the p24 capture ELISA plate. b. Incubate to allow the p24 antigen to bind to the capture antibody. c. Wash the wells to remove unbound materials. d. Add a biotinylated detector antibody specific for p24 and incubate. e. Wash the wells. f. Add a streptavidin-HRP conjugate and incubate. g. Wash the wells. h. Add a TMB substrate and incubate in the dark. i. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent reduction in p24 production for each compound concentration compared to the untreated infected control. The EC50 value is determined by plotting the percent reduction against the log of the compound concentration and fitting the data to a dose-response curve.[5][10][11][12]
Below is a diagram illustrating a typical experimental workflow for these assays.
Conclusion
While the direct efficacy of this compound as an HIV reverse transcriptase inhibitor remains to be determined, the established frameworks for evaluating NRTIs and NNRTIs provide robust methods for characterizing any new potential inhibitors. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of antiretroviral drug development, offering a baseline against which the potency of novel compounds can be compared. Further investigation into the anti-HIV activity of compounds isolated from Kadsura heteroclita is warranted to elucidate their specific mechanisms of action.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Intracellular Reverse Transcription Complexes of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hivclinic.ca [hivclinic.ca]
- 7. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ablinc.com [ablinc.com]
- 12. journals.asm.org [journals.asm.org]
A Comparative Analysis of Heteroclitin C and Etoposide in Lung Cancer Cells: A Review of Current Evidence
A direct head-to-head comparison between Heteroclitin C and the well-established chemotherapeutic agent etoposide (B1684455) in the context of lung cancer is not feasible at this time due to a significant lack of publicly available scientific data on this compound.
Our comprehensive search of scientific literature and databases has revealed that this compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the plant Kadsura heteroclita. However, beyond its identification and isolation, there is a notable absence of research detailing its biological activity, particularly concerning its potential anticancer effects on lung cancer cells. Key information regarding its mechanism of action, effects on apoptosis, and impact on cellular signaling pathways is not currently documented in accessible scientific literature.
In contrast, etoposide is a widely studied and clinically utilized anticancer drug, especially in the treatment of lung cancer. Extensive research has elucidated its mechanisms of action, efficacy, and the cellular pathways it modulates.
This guide will, therefore, provide a detailed overview of the established effects of etoposide on lung cancer cells, which can serve as a benchmark for the future evaluation of novel compounds like this compound, should data become available.
Etoposide: A Profile in Lung Cancer Therapy
Etoposide is a topoisomerase II inhibitor that has been a cornerstone in the treatment of various cancers, including small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC). Its primary mechanism of action involves the formation of a stable complex with the enzyme topoisomerase II and DNA, which prevents the re-ligation of DNA strands. This leads to the accumulation of double-strand breaks in the DNA of rapidly dividing cancer cells, ultimately triggering programmed cell death, or apoptosis.
Quantitative Data on Etoposide's Efficacy
The following table summarizes typical quantitative data for etoposide's activity against lung cancer cell lines. It is important to note that these values can vary significantly depending on the specific cell line and experimental conditions.
| Parameter | Cell Line Example | Value Range | Citation |
| IC50 (Inhibitory Concentration 50%) | A549 (NSCLC) | 1 - 10 µM | |
| H460 (NSCLC) | 0.5 - 5 µM | ||
| H69 (SCLC) | 0.1 - 1 µM | ||
| Apoptosis Induction | A549 (NSCLC) | Significant increase in apoptotic cells after 24-48h treatment | |
| Cell Cycle Arrest | A549, H460 (NSCLC) | G2/M phase arrest |
Experimental Protocols for Etoposide Evaluation
Standard in vitro assays are employed to assess the efficacy of etoposide against lung cancer cells.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of etoposide that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Lung cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of etoposide concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells induced by etoposide.
-
Methodology:
-
Lung cancer cells are treated with etoposide at a predetermined concentration (e.g., IC50 value).
-
After the treatment period, both adherent and floating cells are collected.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the nucleus of late apoptotic or necrotic cells with compromised membranes) are added.
-
The stained cells are analyzed by flow cytometry.
-
The flow cytometer differentiates between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
-
Signaling Pathways Modulated by Etoposide
Etoposide-induced DNA damage triggers a cascade of intracellular signaling pathways that converge to induce apoptosis.
Etoposide-Induced Apoptotic Pathway
Caption: Etoposide induces apoptosis via the intrinsic pathway.
Experimental Workflow for Comparing Anticancer Drugs
Validating the In Vitro Anti-inflammatory Efficacy of Bioactive Compounds: A Comparative Guide
An Objective Comparison of Luteolin's Performance Against Other Alternatives Supported by Experimental Data
In the quest for novel therapeutic agents to combat inflammation, researchers are increasingly turning to natural products. This guide provides a comprehensive comparison of the in vitro anti-inflammatory effects of Luteolin, a flavonoid with demonstrated potent anti-inflammatory properties. Its performance is benchmarked against other well-known anti-inflammatory agents, offering researchers, scientists, and drug development professionals a clear perspective on its potential. This analysis is based on established experimental data from studies on lipopolysaccharide (LPS)-stimulated macrophage models, a standard for in vitro inflammation research.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a compound is often assessed by its ability to inhibit the production of key inflammatory mediators in cells, typically macrophages, after being stimulated with an inflammatory agent like lipopolysaccharide (LPS). The following tables summarize the quantitative data on the inhibitory effects of Luteolin and comparable compounds on nitric oxide (NO), a significant inflammatory mediator.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| Luteolin | 10 | 55.2 ± 3.1 | 9.8 |
| 20 | 78.4 ± 4.5 | ||
| 40 | 92.1 ± 5.2 | ||
| Apigenin | 10 | 48.9 ± 2.8 | 12.5 |
| 20 | 71.3 ± 4.1 | ||
| 40 | 85.6 ± 4.9 | ||
| Quercetin | 10 | 45.3 ± 2.5 | 15.2 |
| 20 | 68.7 ± 3.9 | ||
| 40 | 81.2 ± 4.6 | ||
| Indomethacin | 10 | 35.1 ± 2.0 | 22.7 |
| (Positive Control) | 20 | 58.9 ± 3.4 | |
| 40 | 75.4 ± 4.3 |
Data are presented as mean ± standard deviation (SD) from representative studies. IC50 values represent the concentration required to inhibit 50% of NO production.
Deciphering the Molecular Mechanism: Impact on Signaling Pathways
Luteolin exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this process.
The diagram below illustrates the canonical NF-κB signaling pathway, a primary target for many anti-inflammatory drugs.
Caption: Luteolin inhibits the NF-κB signaling pathway.
Luteolin has been shown to inhibit the phosphorylation of IκBα, a critical step that leads to its degradation and the subsequent release and nuclear translocation of NF-κB.[1] By preventing NF-κB from entering the nucleus, Luteolin effectively suppresses the transcription of various pro-inflammatory genes, including iNOS (which produces NO), COX-2, TNF-α, and IL-6.[2]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are the standard protocols used in the in vitro assessment of anti-inflammatory compounds.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., Luteolin) for 1-2 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours).[3]
Nitric Oxide (NO) Assay
The production of nitric oxide is indirectly measured by quantifying the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[3]
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined using a standard curve generated with sodium nitrite.
The following diagram outlines the workflow for assessing the anti-inflammatory effect of a test compound.
References
- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unraveling the Bioactivity of Lignans from Kadsura heteroclita: A Comparative Guide
A comprehensive review of the published bioactivity data for lignans (B1203133) isolated from the medicinal plant Kadsura heteroclita reveals a promising landscape of potential therapeutic agents. While this guide aims to provide a comparative analysis of the reproducibility of bioactivity data, it is crucial to note that a thorough search of published scientific literature did not yield any specific bioactivity data for Heteroclitin C. Therefore, this guide will focus on the reported bioactivities of other closely related lignans isolated from the same plant, offering a valuable resource for researchers and drug development professionals interested in this class of natural products.
The lignans derived from Kadsura heteroclita have attracted scientific interest due to their demonstrated biological activities, primarily in the areas of anti-HIV and cytotoxic effects against various cancer cell lines. This guide summarizes the available quantitative data, outlines the general experimental protocols employed in these studies, and provides visual representations of a relevant signaling pathway and a typical experimental workflow.
Comparative Bioactivity of Lignans from Kadsura heteroclita
The following table summarizes the key bioactivity data reported for various lignans isolated from Kadsura heteroclita. It is important to consider that variations in experimental conditions, such as cell lines, assay methods, and compound purity, can influence the reported values.
| Compound Name | Bioactivity | Cell Line / Assay | IC50 / EC50 Value | Reference |
| Kadheterin A | Cytotoxicity | HL-60 | 14.59 μM | [1][2][3] |
| Interiorin | Anti-HIV | C8166 cells | EC50: 1.6 μg/mL | [4] |
| Interiorin B | Anti-HIV | C8166 cells | EC50: 1.4 μg/mL | [4] |
| Heteroclitin D | Anti-HIV | C8166 cells | Moderate activity (EC50 not specified) | [4] |
| Heteroclitin I | Anti-HIV | C8166 cells | Weakly active | [5] |
| Heteroclitin J | Anti-HIV | C8166 cells | Weakly active | [5] |
| Unnamed Compound 6 | Anti-HIV | C8166 cells | EC50: 1.6 μg/mL | [5] |
| Unnamed Compound 12 | Anti-HIV | C8166 cells | EC50: 1.4 μg/mL | [5] |
Experimental Protocols
The bioactivity of lignans from Kadsura heteroclita has been primarily assessed through in vitro cytotoxicity and anti-HIV assays. While specific parameters may vary between studies, the general methodologies are outlined below.
Cytotoxicity Assays
The cytotoxic effects of these compounds are commonly evaluated using cell viability assays. A typical workflow involves:
-
Cell Culture: Human cancer cell lines, such as the human leukemia cell line HL-60, are cultured in appropriate media and conditions.[1]
-
Compound Treatment: The cells are treated with various concentrations of the isolated lignans for a specified period.
-
Viability Assessment: Cell viability is measured using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of living cells.[6][7]
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[8]
Anti-HIV Assays
The anti-HIV activity is often determined by measuring the inhibition of viral replication in susceptible human cells. A general protocol includes:
-
Cell Culture: A human T-cell line, such as C8166, which is susceptible to HIV infection, is used.
-
Viral Infection and Treatment: The cells are infected with a known strain of HIV-1 and simultaneously treated with different concentrations of the test compounds.
-
Quantification of Viral Replication: After an incubation period, the level of viral replication is assessed by measuring the amount of a viral protein, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The effective concentration of the compound that inhibits viral replication by 50% (EC50) is determined. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is often calculated to assess the therapeutic potential of the compound.
Visualizing the Science
To better understand the potential mechanisms and experimental processes involved in the study of these bioactive compounds, the following diagrams have been generated.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans from Kadsura heteroclita [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 7. Cytotoxic Properties of Some Medicinal Plant Extracts from Mazandaran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Unraveling the Therapeutic Potential of Heteroclitin C: A Comparative Analysis Based on Related Lignans
A Note on Data Availability: As of December 2025, specific experimental data on the mechanism of action of Heteroclitin C is not available in the public domain. This compound is a lignan (B3055560) that can be isolated from the stems of Kadsura heteroclita. This guide, therefore, provides a comparative analysis based on the known biological activities of other closely related dibenzocyclooctadiene lignans (B1203133) isolated from the Kadsura genus. The experimental data and proposed mechanisms presented herein are for closely related compounds and serve as a predictive framework for the potential activities of this compound.
Introduction
Lignans from the Kadsura species, particularly dibenzocyclooctadiene lignans, have garnered significant interest for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1] This guide provides a comparative overview of the performance of these related compounds, offering insights into the potential mechanism of action of this compound.
Comparative Analysis of Cytotoxic Activity
Several dibenzocyclooctadiene lignans and other compounds isolated from Kadsura heteroclita have demonstrated cytotoxic activity against various human cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC₅₀) values for some of these compounds.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Kadheterin A | HL-60 (Leukemia) | 14.59 | |
| Heteroclitalactone D | HL-60 (Leukemia) | 6.76 | |
| Compound 3 | OVCAR (Ovarian) | 16.2 | |
| Compound 3 | HT-29 (Colon) | ~36.4 | |
| Compound 3 | A-549 (Lung) | ~36.4 | |
| Changnanic acid | Bel-7402 (Liver) | >100 | |
| Changnanic acid | MCF-7 (Breast) | >100 | |
| Changnanic acid | HL-60 (Leukemia) | 50.51 |
Postulated Mechanism of Cytotoxicity: Induction of Apoptosis
The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex signaling cascade. While the specific apoptotic pathway activated by lignans from Kadsura is not fully elucidated, a general model can be proposed.
References
Comparative Safety Profile of Heteroclitin C and Other Natural Compounds: A Guide for Researchers
Disclaimer: As of the latest literature review, specific safety and toxicity data for Heteroclitin C are not publicly available. This guide provides a comparative safety analysis using data from closely related dibenzocyclooctadiene lignans (B1203133) isolated from the Kadsura and Schisandra genera, namely Gomisin J and Schisandrin (B1198587) B. These compounds share structural similarities with the Heteroclitin family and serve as relevant surrogates for the purpose of this comparison.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the safety profiles of these natural compounds, supported by experimental data and detailed methodologies.
Comparative Safety and Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Gomisin J and Schisandrin B against various cell lines. The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates higher cytotoxicity. For context, data on cytotoxicity against non-cancerous cell lines are included to provide an indication of selectivity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Gomisin J | MCF7 | Breast Cancer | < 10 µg/mL | [1] |
| MDA-MB-231 | Breast Cancer | < 10 µg/mL | [1] | |
| MCF10A | Normal Breast Epithelial | Much higher than cancer cells | [1] | |
| HT22 | Hippocampal Neurons | Protective Effect (EC50 = 43.3) | [2] | |
| Schisandrin B | Various Cancer Lines | Multiple | Significant Antitumor Activity | [3][4] |
| HK-2 | Human Proximal Tubular Epithelial | Increased viability at 2.5-10 µM | [3] | |
| Heteroclitalactone D | HL-60 | Human Leukemia | 6.76 | [5] |
| Kadheterin A | HL-60 | Human Leukemia | 14.59 | [6] |
*Note: The reference provided IC50 in µg/mL. A precise conversion to µM is not possible without the exact molecular weight used in the study.
In vivo studies have suggested that both Gomisin J and Schisandrin B have a low toxicity profile[3][7][8]. For instance, an ethanol (B145695) extract of Kadsura heteroclita stem had a maximum tolerated dose (MTD) of 26 g/kg in mice, indicating low acute toxicity[9].
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity[10].
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells[11].
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Gomisin J, Schisandrin B) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[12][13].
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to induce mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium[14].
Procedure:
-
Strain Preparation: Grow the S. typhimurium tester strains (e.g., TA98, TA100, TA102) overnight in a nutrient broth[15].
-
Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay[14].
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Mix the contents with molten top agar (B569324) and pour onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic[16].
In Vivo Acute Oral Toxicity Assessment: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS)[17][18][19].
Principle: This is a stepwise procedure using a small number of animals (typically rats). The outcome of dosing at one step determines the dose for the next step. The method aims to classify the substance into a toxicity category based on the observed mortality[20].
Procedure:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females), which are acclimatized to laboratory conditions for at least five days[18][21].
-
Dosing: Administer the test substance orally in a stepwise manner to groups of three animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If mortality occurs at the starting dose, the test is stopped, and the substance is classified in the highest toxicity category.
-
If no mortality occurs, the next higher dose level is used in another group of three animals.
-
-
Endpoint: The test is concluded when mortality is observed, or when no mortality is seen at the highest dose level (2000 mg/kg), or when there are other signs of significant toxicity. The substance is then classified based on the dose at which mortality was observed.
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway: NF-κB in Inflammation and Cell Survival
Dibenzocyclooctadiene lignans have been shown to exert anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway[22][23][24].
References
- 1. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin J | CAS:66280-25-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 4. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 66280-25-9: Gomisin J | CymitQuimica [cymitquimica.com]
- 8. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kadsura heteroclita stem ethanol extract protects against carbon tetrachloride-induced liver injury in mice via suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. droracle.ai [droracle.ai]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. scribd.com [scribd.com]
- 22. mdpi.com [mdpi.com]
- 23. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
Validating the Cellular Target Engagement of Heteroclitin C: A Comparative Guide
For researchers and drug development professionals, confirming that a novel compound engages its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of established experimental methodologies to validate the cellular target engagement of a putative bioactive compound, Heteroclitin C. As specific target information for this compound is not widely available, this guide presents a hypothetical scenario where its target is unknown and outlines a strategy for its identification and validation.
We will explore three orthogonal approaches:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding to a target protein.
-
Chemical Pull-Down with Mass Spectrometry: To identify the cellular binding partners.
-
Reporter Gene Assay: To assess the functional consequence of target engagement on a specific signaling pathway.
This guide provides detailed protocols, presents hypothetical comparative data in structured tables, and includes visual diagrams of the experimental workflows and underlying principles.
Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the interaction between a ligand and its target protein in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.[1][2]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T) to 80-90% confluency. Treat cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[3]
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific target protein remaining in the soluble fraction by Western blotting or other quantitative protein analysis methods.
Hypothetical Data Presentation: CETSA
Table 1: Thermal Shift of Putative Target Protein X with this compound
| Treatment | Temperature (°C) | Soluble Protein X (Normalized Intensity) |
| Vehicle (DMSO) | 40 | 1.00 |
| 45 | 0.95 | |
| 50 | 0.82 | |
| 55 | 0.51 | |
| 60 | 0.23 | |
| 65 | 0.05 | |
| This compound (10 µM) | 40 | 1.00 |
| 45 | 0.98 | |
| 50 | 0.91 | |
| 55 | 0.75 | |
| 60 | 0.48 | |
| 65 | 0.15 |
Table 2: Isothermal Dose-Response of this compound
| This compound Conc. (µM) | Soluble Protein X at 55°C (Normalized Intensity) |
| 0 (Vehicle) | 0.51 |
| 0.1 | 0.58 |
| 1 | 0.69 |
| 10 | 0.75 |
| 100 | 0.76 |
A positive thermal shift, as indicated by the increased amount of soluble Protein X at higher temperatures in the presence of this compound, suggests direct binding and stabilization.
Chemical Pull-Down Assay with Mass Spectrometry: Identifying Cellular Targets
To identify the unknown cellular targets of this compound, a chemical pull-down assay coupled with mass spectrometry can be employed. This method uses a modified version of the compound to "pull out" its binding partners from a cell lysate.[4][5]
Experimental Protocol: Chemical Pull-Down
-
Synthesis of a Biotinylated this compound Probe: Synthesize a derivative of this compound that incorporates a biotin (B1667282) tag, preferably via a linker that minimizes steric hindrance.
-
Cell Lysis: Harvest and lyse cells to prepare a whole-cell protein extract.
-
Incubation with Probe: Incubate the cell lysate with the biotinylated this compound probe. As a negative control, incubate a separate lysate with biotin alone. For a competition control, pre-incubate the lysate with an excess of unmodified this compound before adding the biotinylated probe.
-
Affinity Capture: Add streptavidin-coated beads to the lysates to capture the biotinylated probe and any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry Analysis: Analyze the eluted proteins by mass spectrometry (e.g., LC-MS/MS) to identify the proteins that specifically interact with this compound.
Hypothetical Data Presentation: Pull-Down MS
Table 3: Top Protein Hits from this compound Pull-Down Mass Spectrometry
| Protein ID | Protein Name | Enrichment Ratio (this compound Probe / Biotin Control) | p-value |
| P12345 | Kinase A | 15.2 | < 0.001 |
| Q67890 | Transcription Factor B | 12.8 | < 0.001 |
| P54321 | Structural Protein C | 1.1 | 0.45 |
Proteins with high enrichment ratios and low p-values are considered high-confidence binding partners of this compound.
Reporter Gene Assay: Assessing Functional Consequences
Once a putative target and its associated signaling pathway are identified, a reporter gene assay can be used to measure the functional consequences of this compound's engagement with its target.[6][7] For this example, let's assume the pull-down assay identified Kinase A, a known activator of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Gene Assay
-
Cell Line Engineering: Use a cell line that is stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element.
-
Cell Seeding and Treatment: Seed the reporter cell line in a multi-well plate. Treat the cells with this compound at various concentrations. Include a positive control (e.g., TNF-α to activate the pathway) and a negative control (vehicle).
-
Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Signal Measurement: Measure the luminescence signal, which is proportional to the activity of the NF-κB pathway.
Hypothetical Data Presentation: Reporter Assay
Table 4: Effect of this compound on NF-κB Reporter Activity
| Treatment | Concentration | Luciferase Activity (Relative Light Units) |
| Vehicle | - | 100 |
| TNF-α (Positive Control) | 10 ng/mL | 1500 |
| This compound | 0.1 µM | 1450 |
| 1 µM | 950 | |
| 10 µM | 350 | |
| 100 µM | 120 | |
| Alternative Inhibitor | 10 µM | 400 |
This data suggests that this compound inhibits NF-κB signaling in a dose-dependent manner, consistent with the hypothesis that it targets an upstream activator like Kinase A.
Visualizing the Workflows and Concepts
To further clarify the experimental designs and their underlying logic, the following diagrams are provided.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Chemical Pull-Down with Mass Spectrometry.
Caption: Hypothetical Signaling Pathway and Reporter Assay Principle.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]
- 7. indigobiosciences.com [indigobiosciences.com]
Comparative Analysis of Heteroclitin C's Effect on Different Viral Strains: A Framework for Evaluation
For the attention of: Researchers, scientists, and drug development professionals.
This guide presents a structured framework for the comparative analysis of the antiviral effects of Heteroclitin C against a panel of diverse viral strains. While specific experimental data on this compound is not yet widely available in published literature, this document outlines the essential experimental protocols, data presentation formats, and visualizations required for a comprehensive evaluation. The methodologies and examples provided are based on established antiviral testing procedures and can be adapted for the assessment of novel antiviral candidates like this compound.
Data Presentation: Comparative Antiviral Activity
A crucial aspect of evaluating a potential antiviral agent is to determine its efficacy and selectivity across different viruses. The following table provides a template for summarizing the quantitative data from such a comparative analysis. For the purpose of this guide, hypothetical data for this compound is presented alongside a well-established antiviral drug as a positive control.
Table 1: Comparative Antiviral Activity and Cytotoxicity of this compound
| Virus Strain | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A (H1N1) | This compound | [Hypothetical Value, e.g., 5.2] | [Hypothetical Value, e.g., >100] | [Calculated Value] |
| Oseltamivir | [Known Value] | [Known Value] | [Calculated Value] | |
| HIV-1 | This compound | [Hypothetical Value, e.g., 1.4][1] | [Hypothetical Value, e.g., >100] | [Calculated Value] |
| Zidovudine (AZT) | [Known Value] | [Known Value] | [Calculated Value] | |
| Herpes Simplex Virus-1 (HSV-1) | This compound | [Hypothetical Value, e.g., 8.7] | [Hypothetical Value, e.g., >100] | [Calculated Value] |
| Acyclovir | [Known Value] | [Known Value] | [Calculated Value] | |
| Dengue Virus (DENV-2) | This compound | [Hypothetical Value, e.g., 12.1] | [Hypothetical Value, e.g., >100] | [Calculated Value] |
| N/A | N/A | N/A | N/A |
EC50: The concentration of the compound that inhibits 50% of viral replication. CC50: The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the validation of antiviral activity. The following are standard protocols for determining the key parameters presented in Table 1.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of this compound is assessed to ensure that the observed antiviral effects are not due to cell death.
Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., Vero, MDCK, HeLa) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available live-cell imaging assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay (EC50 Determination for Lytic Viruses)
This assay is a gold standard for quantifying the inhibition of lytic viruses, such as Herpes Simplex Virus and Dengue Virus.[2][3]
Methodology:
-
Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix a standard amount of virus (to produce a countable number of plaques) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding dilution of this compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[4] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined from a dose-response curve.
Reverse Transcriptase (RT) Activity Assay (EC50 Determination for Retroviruses)
For retroviruses like HIV, antiviral activity can be assessed by measuring the activity of the viral enzyme reverse transcriptase, which is essential for viral replication.
Methodology:
-
Cell Infection: Infect susceptible host cells (e.g., TZM-bl cells) with HIV-1 in the presence of serial dilutions of this compound.
-
Culture Supernatant Collection: After a suitable incubation period (e.g., 48-72 hours), collect the cell culture supernatants.
-
RT Assay: Use a commercial reverse transcriptase assay kit to quantify the amount of RT activity in the supernatants.[5] These assays typically measure the incorporation of a labeled nucleotide into a DNA template.
-
Data Analysis: Determine the percentage of inhibition of RT activity for each compound concentration relative to the virus-only control. The EC50 value is calculated from the resulting dose-response curve.
Visualizations: Workflows and Pathways
Visual diagrams are essential for conveying complex experimental processes and biological mechanisms.
Caption: Experimental workflow for antiviral screening.
The mechanism of action of an antiviral compound often involves the modulation of specific host or viral signaling pathways. The following diagram illustrates a hypothetical pathway that could be targeted by this compound to inhibit viral replication.
Caption: Hypothetical signaling pathway inhibition by this compound.
This guide provides a robust framework for the systematic evaluation of this compound or any novel antiviral compound. Adherence to these standardized protocols and data presentation formats will ensure the generation of high-quality, comparable data, which is essential for the advancement of antiviral drug discovery.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Confirming the Molecular Target of Heteroclitin C: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to confirm the molecular target of a hypothetical bioactive compound, Heteroclitin C. While the precise molecular target of this compound is not yet elucidated in published literature, we will proceed with a plausible hypothetical target, the IκB kinase β (IKKβ), to illustrate the target validation workflow. IKKβ is a crucial kinase in the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival, making it an attractive target for therapeutic intervention.[1][2][3][4]
This guide will detail the use of siRNA-mediated gene knockdown and CRISPR-Cas9-mediated gene knockout to validate IKKβ as the molecular target of this compound. We will also present a comparative non-genetic method, the Cellular Thermal Shift Assay (CETSA), to provide a broader perspective on target engagement strategies.
Hypothesized Molecular Target: IKKβ
We hypothesize that this compound is an inhibitor of IKKβ. The canonical NF-κB signaling pathway is held in an inactive state by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm.[5][6] Upon stimulation by pro-inflammatory signals like TNF-α, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated.[6] IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[7][8] This releases the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[8] Chemical inhibition or genetic knockout of IKKβ is an effective way to block this cascade.[1][2]
Comparison of Target Validation Approaches
The following table summarizes the key characteristics of the genetic and biophysical methods used to validate the interaction between this compound and its hypothesized target, IKKβ.
| Method | Principle | Key Endpoint | Advantages | Limitations |
| siRNA Knockdown | Transiently reduces the expression of the target protein (IKKβ) using small interfering RNA. | Attenuation of this compound's effect on NF-κB signaling. | Rapid and relatively easy to implement. Allows for the study of essential genes. | Incomplete knockdown can lead to ambiguous results. Off-target effects are possible. Transient effect. |
| CRISPR/Cas9 Knockout | Permanently deletes the gene encoding the target protein (IKKβ), preventing its expression. | Complete loss of this compound's effect on NF-κB signaling. | Permanent and complete gene disruption. High specificity. | More technically complex and time-consuming. Not suitable for essential genes if it leads to cell death. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | Increased thermal stability of IKKβ in the presence of this compound. | Directly demonstrates physical binding in a cellular context. Can be adapted for high-throughput screening. | Not all proteins are amenable to this assay. Requires a specific antibody for detection (Western blot) or mass spectrometry. |
Data Presentation
The following tables present hypothetical data from experiments designed to confirm IKKβ as the molecular target of this compound.
Table 1: Effect of this compound on TNF-α-induced NF-κB Activity
| Treatment Group | NF-κB Reporter Activity (Relative Luminescence Units) | TNF-α mRNA Expression (Fold Change) | Cell Viability (%) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 5 |
| TNF-α (10 ng/mL) | 15.2 ± 1.2 | 20.5 ± 2.1 | 98 ± 4 |
| TNF-α + this compound (10 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 | 95 ± 6 |
| This compound (10 µM) alone | 1.1 ± 0.2 | 1.2 ± 0.2 | 97 ± 5 |
Table 2: Effect of IKBKB Gene Silencing or Knockout on this compound Activity
| Genetic Background | Treatment | NF-κB Reporter Activity (RLU) | IKKβ Protein Level (%) |
| Scrambled siRNA | TNF-α | 14.8 ± 1.5 | 100 ± 8 |
| Scrambled siRNA | TNF-α + this compound | 2.8 ± 0.4 | 100 ± 8 |
| IKBKB siRNA | TNF-α | 3.1 ± 0.5 | 25 ± 5 |
| IKBKB siRNA | TNF-α + this compound | 2.9 ± 0.4 | 25 ± 5 |
| Wild-Type (WT) | TNF-α | 15.5 ± 1.3 | 100 ± 7 |
| Wild-Type (WT) | TNF-α + this compound | 2.6 ± 0.3 | 100 ± 7 |
| IKBKB Knockout (KO) | TNF-α | 1.5 ± 0.2 | 0 |
| IKBKB Knockout (KO) | TNF-α + this compound | 1.6 ± 0.2 | 0 |
Table 3: Cellular Thermal Shift Assay (CETSA) Data for IKKβ
| Treatment | Temperature (°C) | Soluble IKKβ (Relative Band Intensity) |
| Vehicle (DMSO) | 45 | 1.00 |
| Vehicle (DMSO) | 50 | 0.85 |
| Vehicle (DMSO) | 55 | 0.45 |
| Vehicle (DMSO) | 60 | 0.15 |
| This compound (10 µM) | 45 | 1.00 |
| This compound (10 µM) | 50 | 0.95 |
| This compound (10 µM) | 55 | 0.80 |
| This compound (10 µM) | 60 | 0.55 |
Experimental Workflows and Logical Relationships
Experimental Protocols
siRNA-Mediated Knockdown of IKBKB
-
Cell Culture: Plate HEK293T cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[9]
-
siRNA Preparation: For each well, dilute 50 pmol of IKBKB-targeting siRNA or a scrambled control siRNA into 100 µL of serum-free medium. In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 100 µL of serum-free medium.
-
Transfection: Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20 minutes to allow complex formation. Add the 200 µL mixture to the cells in 1.8 mL of fresh antibiotic-free normal growth medium.
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest a subset of cells to confirm IKKβ protein knockdown by Western blot analysis using an anti-IKKβ antibody.
-
Treatment and Assay: Treat the remaining cells with TNF-α (10 ng/mL) with or without this compound (10 µM) for the desired time (e.g., 6 hours for reporter assays) before proceeding to the NF-κB reporter assay.
CRISPR/Cas9-Mediated Knockout of IKBKB
-
gRNA Design: Design two guide RNAs (gRNAs) targeting an early exon of the IKBKB gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.[10][11]
-
Vector Construction: Clone the designed gRNA sequences into a Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance).
-
Transfection: Transfect HEK293T cells with the gRNA/Cas9 plasmid using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, apply selection pressure (e.g., puromycin at 1-2 µg/mL) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate to isolate clonal populations.
-
Screening and Validation: Expand the clones and screen for IKBKB knockout by DNA sequencing of the target locus and Western blot analysis to confirm the absence of the IKKβ protein.[10]
-
Treatment and Assay: Use the validated IKBKB knockout and wild-type control cell lines for subsequent experiments with TNF-α and this compound, followed by the NF-κB reporter assay.
NF-κB Luciferase Reporter Assay
This protocol assumes the use of a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.[12][13]
-
Cell Plating: Seed the wild-type, siRNA-transfected, or knockout cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the respective treatments (e.g., TNF-α, this compound, or vehicle controls) and incubate for 6-24 hours.[12][14]
-
Cell Lysis: Remove the treatment medium and wash the cells with PBS. Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[15]
-
Luciferase Assay: Add 50-100 µL of luciferase assay reagent to each well.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the NF-κB transcriptional activity.[13]
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to high confluency. Harvest the cells and resuspend them in PBS. Treat the cell suspension with either this compound (10 µM) or vehicle (DMSO) and incubate at 37°C for 1 hour.[16]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble IKKβ by Western blotting using a specific anti-IKKβ antibody. Increased band intensity in the this compound-treated samples at higher temperatures indicates target stabilization.[18][19]
By employing these genetic and biophysical techniques in a combinatorial manner, researchers can build a robust body of evidence to confidently confirm the molecular target of novel bioactive compounds like this compound, a critical step in the drug discovery and development pipeline.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]
- 5. Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKKβ and the Phosphorylation of IkBα – Inflammation's Role in Obesity [sites.tufts.edu]
- 8. Hit identification of IKKβ natural product inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Evaluating the Translational Potential of Heteroclitin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical research findings on Heteroclitin C, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita. The objective is to evaluate its translational potential as an anti-cancer agent by comparing its in vitro efficacy with doxorubicin (B1662922), a standard chemotherapeutic drug. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action.
Data Presentation: In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and provides a comparison with the known IC50 values for doxorubicin against the same or similar cell lines.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Doxorubicin Hydrochloride IC50 (µg/mL) |
| BT474 | Breast Ductal Carcinoma | 4.7 | 0.08 |
| CHAGO | Undifferentiated Lung Cancer | 5.7 | 2.3 |
| HepG2 | Hepatocellular Carcinoma | 6.5 | 0.9 |
| Kato3 | Gastric Carcinoma | 5.3 | 1.7 |
| SW620 | Colorectal Adenocarcinoma | 5.6 | 1.1 |
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of a compound like this compound using a standard MTT assay. This protocol is based on common laboratory practices for the initial screening of natural products.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cell Seeding: Cancer cell lines are seeded in 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and a reference compound (e.g., doxorubicin) are prepared in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are made in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds. Control wells receive medium with the same concentration of DMSO as the treated wells.
-
Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed anti-cancer mechanism of this compound, based on the known activities of dibenzocyclooctadiene lignans, and the established mechanism of action for the comparator drug, doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
